GNE-6776
Description
The exact mass of the compound 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSSYGGXOFJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-6776 Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-6776 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase enzyme implicated in the regulation of numerous proteins critical for tumor cell survival and proliferation. This technical guide elucidates the core mechanism of action of this compound in cancer cells, detailing its impact on key signaling pathways, and provides a comprehensive overview of its anti-tumor activities. This compound exerts its effects primarily through the modulation of the p53/MDM2 tumor suppressor axis and by downregulating the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways. These actions culminate in cell cycle arrest, induction of apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT), thereby impeding cancer progression, migration, and invasion. This document provides quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: USP7 Inhibition
This compound functions as an allosteric inhibitor of USP7.[1] Structural studies have revealed that it non-covalently binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[2][3][4] This binding event interferes with the interaction between USP7 and ubiquitin, thereby attenuating the deubiquitinase activity of the enzyme.[2][3] USP7 is known to regulate the stability of a variety of proteins, including the p53 tumor suppressor and its E3 ubiquitin ligase, MDM2.[2][4][5] By inhibiting USP7, this compound leads to the destabilization of its target proteins, which in the context of cancer, can reactivate tumor suppressor pathways and inhibit oncogenic signaling.
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through its influence on several critical signaling cascades:
The p53/MDM2 Pathway
A primary mechanism of this compound is the stabilization of the p53 tumor suppressor.[5] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] By inhibiting USP7, this compound leads to increased ubiquitination and subsequent degradation of MDM2.[5] This reduction in MDM2 levels results in the accumulation and activation of p53, which in turn transcriptionally activates its target genes, leading to cell cycle arrest and apoptosis.[5][6]
References
GNE-6776: A Selective, Allosteric Inhibitor of Ubiquitin-Specific Protease 7 (USP7)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression. GNE-6776 is a potent, selective, and orally bioavailable small molecule inhibitor of USP7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic profiles, and preclinical in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development efforts.
Introduction to USP7
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP7 is a DUB that plays a pivotal role in various cellular processes, including cell cycle regulation, DNA repair, and immune response, by deubiquitinating a wide range of substrates. Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, the levels of MDM2 are reduced, leading to the stabilization and activation of p53, which in turn can induce apoptosis and cell cycle arrest in cancer cells. Furthermore, USP7 has been shown to regulate other cancer-related pathways, making it an attractive therapeutic target.
This compound: Mechanism of Action
This compound is a non-covalent, allosteric inhibitor of USP7.[1][2] Structural studies have revealed that this compound binds to a site on USP7 that is approximately 12 Å away from the catalytic cysteine.[1][2] This binding event attenuates the interaction of ubiquitin with USP7, thereby inhibiting its deubiquitinase activity.[1][2] This allosteric mode of inhibition contributes to the high selectivity of this compound for USP7 over other deubiquitinating enzymes.
Biochemical and Cellular Activity
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of USP7 in biochemical assays. The selectivity of this compound has been evaluated against a broad panel of deubiquitinating enzymes, highlighting its high specificity for USP7.
| Parameter | Value | Reference |
| USP7 IC50 | 1.54 µM (EOL-1 cells) | [3] |
Table 1: Biochemical Potency of this compound
| Deubiquitinase | % Inhibition at 100 µM this compound | Reference |
| USP7 | >95% | [3] |
| Other DUBs (panel) | Minimal Inhibition | [3][4] |
Table 2: Selectivity Profile of this compound against a Deubiquitinase Panel
Cellular Activity
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. Its cellular effects are consistent with the inhibition of USP7, leading to cell cycle arrest, apoptosis, and modulation of key signaling pathways.
| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24h, 48h | [5][6] |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24h, 48h | [5][6] |
| MCF7 | Breast Cancer | 27.2 | 72h | [7] |
| MCF7 | Breast Cancer | 31.4 | 96h | [7] |
| T47D | Breast Cancer | 31.8 | 72h | [7] |
| T47D | Breast Cancer | 37.4 | 96h | [7] |
| EOL-1 | Eosinophilic Leukemia | 1.54 | 120h | [3] |
Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Impact on Cellular Signaling Pathways
Inhibition of USP7 by this compound leads to the modulation of several critical signaling pathways implicated in cancer.
p53/MDM2 Pathway
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, resulting in the upregulation of its downstream targets like p21, which promotes cell cycle arrest and apoptosis.
PI3K/AKT/mTOR Pathway
This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer cells.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival.
Wnt/β-catenin Pathway
In non-small cell lung cancer cells, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a role in cell proliferation and invasion.[5]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.
| Parameter | Dose (mg/kg, p.o.) | Value | Reference |
| Cmax | 100 | ~10 µM | [3] |
| AUC | 100 | - | [3] |
| T1/2 | 100 | - | [3] |
| Cmax | 200 | ~20 µM | [3] |
| AUC | 200 | - | [3] |
| T1/2 | 200 | - | [3] |
Table 4: Pharmacokinetic Parameters of this compound in Mice Note: Specific values for AUC and T1/2 were not explicitly provided in the search results.
Pharmacodynamic studies in xenograft models have shown that oral administration of this compound leads to on-target pathway modulation in tumors.[3]
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
| Model | Cell Line | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Xenograft | EOL-1 | 100 | - | Significant | [3] |
| Xenograft | EOL-1 | 200 | - | Significant | [3] |
| Xenograft | A549 | 15 (i.p.) | Every other day | Significant | [5] |
| Xenograft | A549 | 30 (i.p.) | Every other day | Significant | [5] |
Table 5: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
USP7 Enzymatic Assay (Ub-AMC)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.
-
Reagents: Recombinant human USP7, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black plate, add USP7 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding Ub-AMC substrate to all wells.
-
Measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
-
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
-
Reagents: CCK-8 solution, cell culture medium, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[5]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine (Annexin V) and membrane permeability (Propidium Iodide, PI).
-
Reagents: Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V Binding Buffer, PBS.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis (PI Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Reagents: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, PBS.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins.
-
Reagents: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., for p-AKT, p-mTOR, GSK3β, p-β-catenin, E-cadherin, N-cadherin, Vimentin, GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Conclusion
This compound is a highly selective and potent allosteric inhibitor of USP7 with promising anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral bioavailability, and efficacy in models of various cancers, including non-small cell lung cancer, make it a valuable tool for further investigation into the therapeutic potential of USP7 inhibition. The data and protocols presented in this guide are intended to support and facilitate ongoing research in this exciting area of drug discovery.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
GNE-6776: A Deep Dive into its Role in the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of GNE-6776, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It explores its mechanism of action within the p53 signaling pathway, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying biological processes.
Introduction to this compound and the USP7-p53 Axis
This compound is a small molecule inhibitor that allosterically targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis.[1][2][3] One of the most significant substrates of USP7 is MDM2, an E3 ubiquitin ligase that is the primary negative regulator of the tumor suppressor protein p53.[4][5]
Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2.[4] This stable MDM2 then targets p53 for ubiquitination and subsequent proteasomal degradation, keeping p53 levels low.[4][5] In many cancers, this pathway is dysregulated, leading to the suppression of p53's tumor-suppressive functions.
This compound intervenes in this process by binding to a novel allosteric site on USP7, approximately 12 Å away from the catalytic cysteine.[2][3][6] This binding event interferes with the interaction between USP7 and ubiquitin, thereby inhibiting the deubiquitinase activity of USP7.[2][3][6] The subsequent destabilization and degradation of MDM2 lead to the stabilization and accumulation of p53.[5][7] Activated p53 can then transcriptionally upregulate its target genes, such as p21, to induce cell cycle arrest, apoptosis, and tumor suppression.[7][8]
Mechanism of Action: A Visualized Pathway
The signaling cascade initiated by this compound's inhibition of USP7 and its downstream effects on the p53 pathway can be visualized as follows:
Figure 1: this compound Mechanism of Action in the p53 Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Result | Reference |
| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 6.25 µM | ~80% viability | [8][9] |
| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 25 µM | ~60% viability | [8][9] |
| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 100 µM | ~40% viability | [8][9] |
| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 6.25 µM | ~85% viability | [8][9] |
| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 25 µM | ~70% viability | [8][9] |
| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 100 µM | ~50% viability | [8][9] |
| A549 (NSCLC) | Annexin-V/PI Apoptosis (24h) | 25 µM | Significant increase in apoptotic cells | [8][9] |
| H1299 (NSCLC) | Annexin-V/PI Apoptosis (24h) | 25 µM | Significant increase in apoptotic cells | [8][9] |
| EOL-1 (AML) | CellTiter-Glo Viability (5 days) | - | IC50: 1.54 µM | [10] |
| HCT-116 (Colorectal) | MDM2 Immunofluorescence (24h) | 10 µM | Significant decrease in nuclear MDM2 | [6] |
| Recombinant USP7 | Enzymatic Assay | - | IC50: 1.34 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Result | Reference |
| A549 (NSCLC) | 15 mg/kg this compound | - | Significant tumor growth inhibition | [9] |
| A549 (NSCLC) | 30 mg/kg this compound | - | More potent tumor growth inhibition | [9] |
| EOL-1 (AML) | 100 mg/kg this compound | Oral gavage | Significant tumor growth inhibition (P=0.0163 at Day 4) | [10] |
| EOL-1 (AML) | 200 mg/kg this compound | Oral gavage | Significant tumor growth inhibition (P=0.0138 at Day 4) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (CCK-8)
A common method to assess the effect of this compound on cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
GNE-6776: A Technical Guide to its Impact on Tumor Suppressor Proteins and Associated Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6776 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous proteins critical for tumor cell survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its impact on tumor suppressor proteins and associated oncogenic signaling pathways. Through the stabilization of key tumor suppressors and modulation of critical cell signaling cascades, this compound demonstrates significant anti-tumor activity in preclinical models. This document details the quantitative effects of this compound on protein expression and signaling, outlines the experimental protocols used to generate these findings, and provides visual representations of the affected pathways and experimental workflows.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a key regulator of protein stability, controlling the fate of numerous substrates involved in critical cellular processes such as cell cycle progression, DNA damage repair, and tumor suppression.[1] Its overexpression in various cancers is often associated with a poor prognosis, making it a compelling target for cancer therapy.[1] One of the most well-characterized functions of USP7 is the stabilization of MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53.[1][2] By deubiquitinating MDM2, USP7 prevents its degradation, leading to the suppression of p53 activity.[1][2]
This compound is a selective, non-covalent, allosteric inhibitor of USP7.[3][4] It binds to a site approximately 12 Å away from the catalytic cysteine, interfering with ubiquitin binding and thereby inhibiting USP7's deubiquitinase activity.[3][5] This inhibition leads to the destabilization of MDM2 and subsequent stabilization and reactivation of the p53 tumor suppressor protein.[2][6] Beyond its effect on the p53 pathway, this compound has been shown to modulate other key oncogenic signaling pathways and cellular processes, contributing to its anti-tumor efficacy.[7]
Mechanism of Action: Impact on the USP7-MDM2-p53 Axis
The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of the USP7-MDM2-p53 signaling axis. By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its increased ubiquitination and subsequent proteasomal degradation.[6] This reduction in MDM2 levels alleviates the negative regulation of p53, resulting in p53 stabilization and the activation of its downstream target genes, which are involved in cell cycle arrest, apoptosis, and senescence.[2][6]
Quantitative Effects of this compound on Protein Expression and Cellular Processes
The anti-tumor activity of this compound has been quantified in various in vitro and in vivo models, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Concentration (µM) | Duration (h) | Effect |
| A549 | CCK-8 | 6.25, 25, 100 | 24, 48 | Concentration- and time-dependent decrease in cell viability[7] |
| H1299 | CCK-8 | 6.25, 25, 100 | 24, 48 | Concentration- and time-dependent decrease in cell viability[7] |
| A549 | Colony Formation | Various | 10 days | Concentration-dependent inhibition of colony formation[7] |
| H1299 | Colony Formation | Various | 10 days | Concentration-dependent inhibition of colony formation[7] |
| A549 | Flow Cytometry | Increasing | - | Increased apoptosis[7] |
| H1299 | Flow Cytometry | Increasing | - | Increased apoptosis[7] |
| A549 | Flow Cytometry | - | - | G1 phase cell cycle arrest[7] |
| H1299 | Flow Cytometry | - | - | G1 phase cell cycle arrest[7] |
Table 2: Effect of this compound on Protein Expression in NSCLC Cells (25 µM, 24h)
| Protein | Pathway/Process | Change in Expression |
| E-cadherin | EMT | Increased[7] |
| N-cadherin | EMT | Decreased[7] |
| Vimentin | EMT | Decreased[7] |
| p-AKT/AKT | PI3K/AKT/mTOR | Decreased ratio[7] |
| p-mTOR/mTOR | PI3K/AKT/mTOR | Decreased ratio[7] |
| GSK3β | Wnt/β-catenin | Increased[7] |
| p-β-catenin/β-catenin | Wnt/β-catenin | Increased ratio[7] |
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Effect on Tumor Growth | Change in Protein Expression in Tumor Tissue |
| This compound (Low dose) | 15 | Significant inhibition | N-cadherin ↓, C-myc ↓, CDK6 ↓, GSK3β ↑[7] |
| This compound (High dose) | 30 | Significant inhibition | N-cadherin ↓, C-myc ↓, CDK6 ↓, GSK3β ↑[7] |
Modulation of Key Signaling Pathways
Beyond the p53 pathway, this compound exerts its anti-cancer effects by modulating other critical signaling cascades.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Treatment with this compound leads to a significant downregulation of this pathway, as evidenced by decreased phosphorylation of key components like AKT and mTOR.[7]
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obtaining Complete Human Proteomes | Annual Reviews [annualreviews.org]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Allosteric Inhibition of USP7 by GNE-6776: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric inhibitor GNE-6776 and its mechanism of action against Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway, making it a compelling target for cancer therapy. This compound represents a novel class of non-covalent inhibitors that target a previously unexploited allosteric site on USP7, leading to a distinct mechanism of inhibition and downstream cellular consequences.
Executive Summary
This compound is a potent and selective allosteric inhibitor of USP7.[1][2][3][4] It binds to a pocket located approximately 12 Å away from the catalytic cysteine residue, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[1][2][3][4][5] This allosteric inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the p53 tumor suppressor. The cellular consequence is the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to modulate other critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[6] This guide will detail the quantitative biochemical and cellular data, experimental methodologies, and the intricate signaling pathways involved in the allosteric inhibition of USP7 by this compound.
Data Presentation
Biochemical and Biophysical Properties of this compound
| Parameter | Value | Method | Reference |
| USP7 IC50 | 1.34 µM | Biochemical Assay | [7] |
| Binding Site | Allosteric pocket 12 Å from the catalytic cysteine | X-ray Crystallography | [1][2][3][4][5] |
| Mechanism of Inhibition | Non-covalent, attenuates ubiquitin binding | NMR, X-ray Crystallography | [1][2][3][4] |
| Selectivity | Highly selective against a panel of 36 other deubiquitinases | MALDI-TOF Assay | [8] |
Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |
| EOL-1 | Acute Myeloid Leukemia | 1.54 µM | 5 days | [8] |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [6] |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [6] |
| MCF7 | Breast Cancer | 27.2 µM | 72 hours | [9] |
| MCF7 | Breast Cancer | 31.4 µM | 96 hours | [9] |
| T47D | Breast Cancer | 31.8 µM | 72 hours | [9] |
| T47D | Breast Cancer | 37.4 µM | 96 hours | [9] |
In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose | Key Findings | Reference |
| Oral Gavage | 100 mg/kg | Orally bioavailable | [8] |
| Oral Gavage | 200 mg/kg | Orally bioavailable | [8] |
Experimental Protocols
USP7 Enzymatic Assay (MALDI-TOF Based)
This protocol is a generalized representation based on methods described for assessing deubiquitinase activity.[8][10][11][12]
Objective: To determine the inhibitory activity of this compound on the catalytic activity of USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Di-ubiquitin chains (e.g., K48-linked) as substrate
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM DTT, 0.25 µg/µL BSA)
-
15N-labeled ubiquitin (as an internal standard)
-
2,5-dihydroxyacetophenone (DHAP) matrix
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a reaction mixture containing recombinant USP7 and di-ubiquitin substrate in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reaction by adding 2% (v/v) TFA.
-
Spike the samples with a known concentration of 15N-labeled ubiquitin as an internal standard for quantification.
-
Mix the reaction products with the DHAP matrix solution.
-
Spot 0.5 µL of the mixture onto a MALDI anchor target plate.
-
Analyze the samples using a MALDI-TOF mass spectrometer in reflector positive ion mode.
-
Quantify the amount of mono-ubiquitin generated by comparing its peak intensity to that of the 15N-labeled ubiquitin internal standard.
-
Calculate the percent inhibition of USP7 activity at each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized representation based on established CETSA methodologies.[13][14][15][16][17]
Objective: To confirm the engagement of this compound with USP7 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HEK293T)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Primary antibody against USP7
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for USP7 to detect the amount of soluble USP7 at each temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
A shift in the melting curve of USP7 to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
X-ray Crystallography
This protocol is a generalized representation based on standard protein crystallography procedures for obtaining a protein-ligand complex structure.[9][18][19][20][21]
Objective: To determine the three-dimensional structure of the USP7 catalytic domain in complex with this compound.
Materials:
-
Purified USP7 catalytic domain
-
This compound
-
Crystallization buffer
-
Cryoprotectant
Procedure:
-
Co-crystallization:
-
Incubate the purified USP7 catalytic domain with an excess of this compound to form the protein-ligand complex.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Crystal Soaking (Alternative):
-
Grow apo-crystals of the USP7 catalytic domain.
-
Prepare a solution of this compound in a cryoprotectant-containing buffer.
-
Soak the apo-crystals in the this compound solution for a defined period.
-
-
Data Collection:
-
Cryo-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The crystal structure of USP7 in complex with this compound (PDB ID: 5UQX) was determined to a resolution of 2.23 Å.[18]
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known USP7 structure as a search model.
-
Build the model of the protein-ligand complex into the electron density map and refine the structure.
-
Mandatory Visualizations
Caption: USP7-p53 signaling pathway and the effect of this compound.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding PMID: 29045385 | MCE [medchemexpress.cn]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. cpcscientific.com [cpcscientific.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of DUB activity and specificity by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
GNE-6776: A Deep Dive into its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a particular focus on its role in cell cycle regulation. This document details the molecular pathways affected by this compound, presents quantitative data on its cellular effects, and provides detailed protocols for key experimental procedures.
Core Mechanism of Action
This compound is a potent and selective, non-covalent inhibitor of USP7.[1][2] Unlike some inhibitors that target the catalytic cysteine of the enzyme, this compound binds to an allosteric site approximately 12 Å away.[3][4] This binding attenuates the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[3][4]
A primary consequence of USP7 inhibition by this compound is the destabilization of its substrates. One of the most critical substrates in the context of cancer is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[5] By inhibiting USP7-mediated deubiquitination of MDM2, this compound leads to increased MDM2 auto-ubiquitination and subsequent degradation.[5] This reduction in MDM2 levels results in the stabilization and accumulation of p53.[2]
Stabilized p53 can then transactivate its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2][6] The upregulation of p21 is a pivotal event in the cellular response to this compound, leading to the inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[6]
This compound and Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[6] This effect is a direct consequence of the p53/p21 axis activation.
The key molecular events are:
-
Upregulation of p21: Increased p21 levels inhibit the activity of CDK2 and CDK4/6-cyclin complexes.[6]
-
Downregulation of G1/S Transition Proteins: The inhibition of CDKs leads to the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This results in the downregulation of key proteins such as Cyclin D1, CDK6, and c-myc.[6]
This concerted action effectively blocks cells from progressing from the G1 to the S phase of the cell cycle, thereby inhibiting proliferation.
Modulation of Oncogenic Signaling Pathways
Beyond its direct impact on the cell cycle machinery, this compound also modulates key oncogenic signaling pathways, further contributing to its anti-tumor activity.
-
PI3K/AKT/mTOR Pathway: Treatment with this compound has been observed to downregulate the phosphorylation of key components of the PI3K/AKT/mTOR pathway, such as AKT and mTOR.[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by this compound adds another layer to its anti-cancer effects.
-
Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[6] It achieves this by increasing the expression of GSK3β, a key component of the β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[6]
Quantitative Data
The following tables summarize the quantitative effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (USP7) | - | 1.34 µM | [1][2] |
| IC50 (Cell Viability) | A549 (NSCLC) | Concentration-dependent decrease | [6] |
| H1299 (NSCLC) | Concentration-dependent decrease | [6] | |
| EOL-1 (Leukemia) | Not specified | [8] | |
| MCF7 (Breast Cancer) | 27.2 µM (72h), 31.4 µM (96h) | [3] | |
| T47D (Breast Cancer) | 31.8 µM (72h), 37.4 µM (96h) | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (A549 & H1299)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | Baseline | Baseline | Baseline | [6] |
| This compound (6.25 µM) | Increased | Decreased | No significant change | [6] |
| This compound (25 µM) | Significantly Increased | Significantly Decreased | No significant change | [6] |
| This compound (100 µM) | Markedly Increased | Markedly Decreased | No significant change | [6] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Effect | Reference |
| NSCLC Xenograft (Nude Mice) | This compound (15 and 30 mg/kg) | Significant inhibition of tumor growth | [6] |
| EOL-1 Xenograft (SCID Mice) | This compound (200 mg/kg) | Modest, but significant, tumor growth delay | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on NSCLC cells.[6][10]
-
Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, 100 µM) and incubate for 24 or 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-3 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
This protocol is a general guideline for analyzing protein expression changes induced by this compound.[6]
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, CDK6, Cyclin D1, p-AKT, AKT, β-catenin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[6]
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide staining solution to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Workflow
Caption: A typical experimental workflow to study this compound's effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Grape seed extract up-regulates p21 (Cip1) through redox-mediated activation of ERK1/2 and post-transcriptional regulation leading to cell cycle arrest in colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-6776: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6776 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It exerts its inhibitory effect by binding to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine, thereby attenuating the binding of ubiquitin and inhibiting the deubiquitinase activity of the enzyme.[1][2][3] USP7 is a key regulator of the stability of numerous proteins involved in critical cellular processes, including tumor suppression (e.g., p53), cell cycle progression, and DNA damage repair.[2][4] By inhibiting USP7, this compound can induce tumor cell death and enhance the efficacy of chemotherapeutic agents.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to investigate its anti-cancer properties.
Mechanism of Action
This compound functions by disrupting the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. Inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[4] This, in turn, can lead to cell cycle arrest and apoptosis in cancer cells.
Furthermore, this compound has been shown to modulate multiple signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[5][6] It can suppress epithelial-mesenchymal transition (EMT), a crucial process in tumor metastasis and invasion.[5][6]
Data Presentation
In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | Concentration-dependent decrease in viability | 24h, 48h | [5] |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | Concentration-dependent decrease in viability | 24h, 48h | [5] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Not Specified | 27.2 | 72h | [7] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Not Specified | 31.4 | 96h | [7] |
| T47D | Estrogen Receptor-Positive Breast Cancer | Not Specified | 31.8 | 72h | [7] |
| T47D | Estrogen Receptor-Positive Breast Cancer | Not Specified | 37.4 | 96h | [7] |
| EOL-1 | Acute Myeloid Leukemia | CellTiter-Glo | Not Specified | 5 days | [8] |
Note: A broader screening study has reported IC50 values for GNE-6640 (a closely related analog) in 181 cell lines, suggesting this compound may have a wide range of activity.[7]
Mandatory Visualizations
Caption: this compound inhibits USP7, leading to p53 activation and modulation of PI3K/AKT/mTOR and Wnt/β-catenin pathways.
Caption: A general workflow for in vitro cell-based assays using this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on non-small cell lung cancer cell lines.[5]
Materials:
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete cell culture medium
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0 to 100 µM (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 or 48 hours.[5]
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 2-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on a study demonstrating this compound-induced apoptosis.[5]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing)
This protocol is based on a study showing this compound's effect on cell migration.[5]
Materials:
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 12.5, 25, 50 µM).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 and 24 hours).[5]
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the wound healing rate as the percentage of the closure of the initial wound area.
Target Engagement Assay (Western Blot for USP7 Substrates)
This protocol provides a general method to assess the engagement of this compound with its target USP7 by observing the levels of a known downstream substrate, MDM2.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in MDM2 levels and a corresponding increase in p53 and its target p21 would indicate successful target engagement by this compound.
Conclusion
This compound is a valuable tool for investigating the role of USP7 in cancer biology. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on cell viability, apoptosis, migration, and target engagement in various in vitro models. These assays can aid in the elucidation of the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for GNE-6776 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in non-small cell lung cancer (NSCLC) research. The protocols and data presented are collated from published studies and are intended to guide researchers in designing and conducting their own experiments.
Introduction
This compound is a potent and selective non-covalent inhibitor of USP7, a deubiquitinase enzyme that plays a critical role in regulating the stability of various proteins involved in tumorigenesis.[1][2][3][4] In the context of NSCLC, USP7 has been shown to stabilize oncoproteins and regulate key signaling pathways, making it a promising therapeutic target.[5][6][7] this compound exerts its anti-tumor effects by inhibiting the deubiquitinase activity of USP7, leading to the degradation of its downstream substrates and subsequent modulation of multiple oncogenic pathways.[1][5]
Mechanism of Action
This compound functions by non-covalently binding to a pocket on the USP7 catalytic domain, approximately 12 Å away from the catalytic cysteine.[1][2][3] This binding event attenuates the interaction between USP7 and ubiquitin, thereby inhibiting the enzyme's deubiquitinase activity.[1][2][3] In NSCLC, the inhibition of USP7 by this compound has been demonstrated to impact several critical cellular processes and signaling pathways:
-
PI3K/AKT/mTOR Pathway: this compound downregulates this pro-survival signaling pathway.[5][6]
-
Wnt/β-catenin Pathway: The inhibitor suppresses this pathway, which is often abnormally activated in cancer.[5][6] this compound increases the expression of GSK3β and promotes the phosphorylation of β-catenin, leading to its degradation.[6]
-
Epithelial-Mesenchymal Transition (EMT): this compound inhibits EMT, a process crucial for tumor invasion and metastasis, by downregulating mesenchymal markers like N-cadherin and Vimentin, and upregulating the epithelial marker E-cadherin.[5][6]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase.[5][6]
-
Apoptosis Induction: this compound promotes programmed cell death in NSCLC cells.[5][6]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound in NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]
- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 deubiquitinates KRAS and promotes non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-6776 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in mouse xenograft models. The provided protocols are based on published research and are intended to guide the design and execution of in vivo efficacy studies.
Introduction
This compound is a potent and selective, non-covalent allosteric inhibitor of USP7.[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer cell survival, tumor suppression, and DNA damage repair.[3][4] By inhibiting USP7, this compound leads to the degradation of oncoproteins and the stabilization of tumor suppressors, such as p53, making it a promising therapeutic agent for various cancers.[5][6] This document details its application in non-small cell lung cancer (NSCLC) and other cancer xenograft models.
Mechanism of Action
This compound functions by binding to a site approximately 12 Å away from the catalytic cysteine of USP7, thereby interfering with ubiquitin binding and inhibiting the enzyme's deubiquitinase activity.[1][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[7][8] In vivo studies have demonstrated that this compound can suppress tumor growth without significant toxicity to the host.[7]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| A549 | Non-Small Cell Lung Cancer | Nude Mice | 15 mg/kg and 30 mg/kg | Oral | Every other day | Significant tumor growth inhibition | [7] |
| H1299 | Non-Small Cell Lung Cancer | Nude Mice | 15 mg/kg and 30 mg/kg | Oral | Every other day | Significant tumor growth inhibition | [7] |
| EOL-1 | Eosinophilic Leukemia | Not Specified | 100 mg/kg and 200 mg/kg | Oral | Not Specified | Significant tumor growth inhibition | [9] |
Key Protein Modulation by this compound in Xenograft Tumors
| Protein | Pathway/Function | Effect of this compound | Reference |
| N-cadherin | Epithelial-Mesenchymal Transition | Decreased Expression | [7][8] |
| C-myc | Cell Proliferation | Decreased Expression | [7][8] |
| CDK6 | G1 Phase Cell Cycle Marker | Decreased Expression | [7][8] |
| GSK3β | Wnt/β-catenin Pathway | Increased Expression | [7][8] |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, EOL-1)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium at 37°C in a humidified incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before harvesting.[10]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 1-5 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse using an appropriate method.
-
Inject the cell suspension subcutaneously into the flank of the mouse.[10]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
This compound Formulation and Administration
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., as specified in preclinical studies, often a solution suitable for oral gavage)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare the this compound formulation at the desired concentrations (e.g., 15 mg/kg, 30 mg/kg, 100 mg/kg, 200 mg/kg) in the appropriate vehicle. Ensure the compound is fully dissolved or forms a stable suspension.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.
-
Administer this compound or vehicle via oral gavage according to the specified treatment schedule (e.g., every other day).[7]
-
Monitor the body weight of the mice regularly to assess toxicity.[7]
-
Monitoring and Endpoint Analysis
Procedure:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Tissue Collection: Excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess the in vivo effects of this compound on target proteins and signaling pathways.[7][11]
Visualizations
Caption: this compound inhibits USP7, leading to the downregulation of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 7. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
GNE-6776: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-6776, a potent and selective non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7), in cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
Introduction
This compound is a valuable research tool for studying the role of USP7 in various cellular processes, including tumor cell proliferation, apoptosis, and cell cycle regulation.[1][2][3] It functions by non-covalently targeting USP7 and attenuating ubiquitin binding, thereby inhibiting its deubiquitinase activity.[1][2][3][4] This inhibition leads to the destabilization of USP7 substrates, such as MDM2, and subsequent activation of tumor suppressor pathways like p53.[5] This document outlines recommended concentration ranges, experimental procedures, and the signaling pathways affected by this compound.
Mechanism of Action
This compound selectively inhibits USP7 with an IC50 of approximately 1.34 μM for the full-length protein.[5][6][7][8][9] It binds to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine, leading to a conformational change that interferes with ubiquitin binding.[1][3][4][10][11] This mechanism of action results in the modulation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Wnt/β-catenin pathways, ultimately impacting cell proliferation, migration, invasion, and survival in cancer cells.[12]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound used in various cell culture assays as reported in the literature. These values should serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: this compound Concentration for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range (μM) | Incubation Time | Reference(s) |
| Cell Viability (CCK-8) | A549, H1299 | 6.25, 25, 100 | 24 or 48 hours | [12][13] |
| Cell Viability (CellTiter-Glo) | EOL-1 | 0.003 - 20 | 72 or 120 hours | [4][14] |
| Clonogenic Assay | A549, H1299 | 25, 100 | 10 days | [13] |
| Cell Migration (Wound Healing) | A549, H1299 | Not specified, concentration-dependent | 12 and 24 hours | [12] |
| Cell Migration & Invasion (Transwell) | A549, H1299 | Not specified, concentration-dependent | Not specified | [12] |
| Western Blot Analysis | A549, H1299 | 25 | 24 hours | [12] |
| Apoptosis Assay | MCF7, T47D | Dose-dependent | Not specified | [15] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay Duration | IC50 (μM) | Reference(s) |
| MCF7 | 72 hours | 27.2 | [15] |
| MCF7 | 96 hours | 31.8 | [15] |
| T47D | 72 hours | 31.4 | [15] |
| T47D | 96 hours | 37.4 | [15] |
| Full-length USP7 (in vitro) | Not applicable | 1.34 | [9] |
| USP7 catalytic domain (in vitro) | Not applicable | 0.61 | [9] |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, acute myeloid leukemia cell line EOL-1, and breast cancer cell lines MCF7 and T47D have been successfully used in studies with this compound.[12][13][14][15]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[12][13]
-
This compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 70 mg/mL or 200.91 mM).[9] Store the stock solution at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups and does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (CCK-8 Method)
This protocol is adapted from studies on A549 and H1299 cells.[12][13]
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, 100 µM) and a vehicle control (DMSO).
-
Incubate for an additional 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control group.
Clonogenic Assay
This protocol is based on experiments with A549 and H1299 cells.[13]
-
Seed cells in 6-well plates at a density of 1,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 25, 100 µM).
-
Culture the cells for 10 days, replacing the medium with fresh medium containing this compound every 3 days.
-
After 10 days, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
Western Blot Analysis
This protocol was used to assess protein expression in A549 and H1299 cells.[12]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 25 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GSK3β, p-β-catenin, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.
Caption: this compound inhibits USP7, downregulating the PI3K/AKT/mTOR and Wnt/β-catenin pathways.
Caption: General workflow for in vitro cell culture experiments using this compound.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]
- 4. This compound | CAS#:2009273-71-4 | Chemsrc [chemsrc.com]
- 5. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound (UBPBio Product Code: F4112-5) | Proteasome / Deubiquitinase Inhibitors | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. ubpbio.com [ubpbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 11. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of GNE-6776 in Combination with PIM Kinase Inhibitors: A Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of GNE-6776, a selective USP7 inhibitor, and PIM kinase inhibitors in cancer research. The synergistic interaction between these two classes of therapeutic agents presents a promising avenue for the development of novel anti-cancer strategies.
Introduction
This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), an enzyme implicated in the regulation of numerous cellular processes, including the stability of key oncoproteins and tumor suppressors.[1][2][3] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play crucial roles in cell survival, proliferation, and apoptosis.[4][5] Their overexpression is a hallmark of various hematological malignancies and solid tumors. The combination of this compound with PIM kinase inhibitors has demonstrated synergistic anti-tumor effects, offering a rationale for their co-administration to enhance therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound in combination with PIM kinase inhibitors.
Table 1: Synergy Scores of this compound in Combination with PIM Kinase Inhibitors in EOL-1 Cells
| Combination | Cell Line | Synergy Score (Bliss Independence Model) | Reference |
| This compound + GDC-0570 (pan-PIM inhibitor) | EOL-1 | 4.11 | [6] |
| This compound + GDC-0339 (pan-PIM inhibitor) | EOL-1 | 4.84 |
Table 2: Single-Agent IC50 Values of this compound and PIM Kinase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF7 | Breast Cancer | 27.2 (72h) | [6] |
| This compound | T47D | Breast Cancer | 31.8 (72h) | [6] |
| PIM Inhibitor (various) | PC-3 | Prostate Cancer | 3.60 | [7] |
| PIM Inhibitor (various) | MCF-7 | Breast Cancer | 3.58 | [7] |
Note: Comprehensive IC50 data for the combination of this compound and PIM kinase inhibitors across a broad range of cell lines is not yet publicly available and represents an area for further investigation.
Experimental Protocols
Cell Viability and Synergy Assessment (CCK-8 Assay)
This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of this compound and a PIM kinase inhibitor using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell lines of interest (e.g., EOL-1, MCF7, etc.)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
PIM kinase inhibitor (e.g., GDC-0570; stock solution in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PIM kinase inhibitor in complete culture medium to create a 9x9 dose-response matrix.
-
Include single-agent controls for each drug and a vehicle control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for an additional 48-72 hours.
-
-
Cell Viability Measurement:
-
Data Analysis:
Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol describes the use of Western blotting to analyze the effects of the combination treatment on key proteins involved in apoptosis (e.g., PARP cleavage) and relevant signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-PIM2, anti-ubiquitin, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Detection:
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and PIM kinase inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection (e.g., EOL-1)
-
Matrigel (optional)
-
This compound and PIM kinase inhibitor formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
PIM kinase inhibitor alone
-
This compound + PIM kinase inhibitor
-
-
Administer the treatments according to a predetermined schedule (e.g., oral gavage for this compound, intraperitoneal injection for the PIM inhibitor) and dosage. The specific formulation and dosing regimen should be optimized based on preliminary studies.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition for each treatment group.
-
Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.
-
Visualizations
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.
References
- 1. Bliss: Calculate Bliss Synergy Score in synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. How to calculate synergy score between two drugs? [biostars.org]
- 11. How can I figure out if two drugs are additive or synergistic? - FAQ 991 - GraphPad [graphpad.com]
- 12. oncolines.com [oncolines.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of GNE-6776 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-6776 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of various cellular processes, including tumor cell survival and proliferation.[1][2][3] By inhibiting USP7, this compound modulates the stability of key proteins involved in oncogenic signaling pathways, leading to anti-tumor activity.[4][5] These application notes provide a detailed protocol for analyzing the effects of this compound on target protein expression in cancer cell lines using western blotting. The primary focus is on the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, as well as markers of the epithelial-mesenchymal transition (EMT), which are known to be affected by this compound treatment in non-small cell lung cancer (NSCLC) cells.[4][5]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by interfering with multiple signaling cascades. As a USP7 inhibitor, it prevents the deubiquitination and subsequent degradation of target proteins, thereby impacting downstream signaling. Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. This compound has been shown to downregulate the expression of key components of this pathway, leading to decreased cancer cell proliferation.[4]
-
Wnt/β-catenin Pathway: The Wnt pathway is involved in cell fate determination, proliferation, and migration. This compound modulates this pathway by affecting the stability of proteins such as β-catenin and GSK3β.[4][5]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade. This compound has been observed to suppress EMT by altering the expression of key marker proteins.[4][6]
The following diagram illustrates the signaling pathways influenced by this compound.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. nsjbio.com [nsjbio.com]
- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6776: Preparation of Stock Solutions for Preclinical Research
Introduction
GNE-6776 is a potent and selective, non-covalent, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 7 (USP7)[1][2][3][4]. USP7 is a deubiquitinase that plays a critical role in regulating the stability of various proteins involved in cell cycle progression and apoptosis, including the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2[2][3][4][5]. By inhibiting USP7, this compound leads to the stabilization of p53, induction of tumor cell death, and enhancement of the cytotoxic effects of chemotherapeutic agents[1][2][3]. These characteristics make this compound a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.
This compound Signaling Pathway
This compound inhibits USP7, which normally deubiquitinates and stabilizes MDM2. This inhibition leads to increased ubiquitination and degradation of MDM2. As MDM2 targets the tumor suppressor p53 for degradation, a decrease in MDM2 levels results in the stabilization and activation of p53. Activated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits USP7, leading to p53 stabilization.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 348.40 g/mol | [6] |
| CAS Number | 2009273-71-4 | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | >98% by HPLC and NMR | [7] |
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (287.03 mM) | [6] |
| DMSO | 10 mM | [1] |
| Storage Condition | Powder | In Solvent | Reference |
| -20°C | 3 years | 1 year | [6] |
| -80°C | - | 2 years | [6] |
| 4°C | 2 years | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.84 mg of this compound (Molecular Weight = 348.40 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. It is recommended to use hygroscopic DMSO that is newly opened to ensure maximal solubility[6].
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[6].
Workflow for In Vitro Stock Preparation:
Caption: Workflow for preparing this compound stock solution for in vitro use.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol provides an example of how to formulate this compound for oral administration in animal models, based on a published study[6].
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL this compound stock solution in DMSO following the principles outlined in Protocol 1.
-
Formulation Preparation (for a 2.5 mg/mL final concentration): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
Administration: The resulting formulation will be a clear solution of approximately 2.5 mg/mL this compound. This can be administered via oral gavage at the desired dosage (e.g., 100 or 200 mg/kg)[6]. The dosing volume will depend on the weight of the animal.
-
Storage of Formulation: It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, keep it at 4°C and protected from light.
Application Notes
-
Cell-Based Assays: For in vitro experiments, the 100 mM DMSO stock solution can be serially diluted in cell culture medium to achieve the desired final concentrations. A study on non-small cell lung cancer cell lines used this compound at concentrations ranging from 6.25 µM to 100 µM[8]. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[9]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vivo Studies: The oral bioavailability of this compound allows for administration by oral gavage[6]. The provided formulation is one example; other vehicles such as corn oil have also been used[6]. The choice of vehicle may depend on the specific experimental design and animal model. Pharmacokinetic and toxicology studies are recommended to determine the optimal dosing regimen and vehicle for a particular application.
-
Stability: this compound is stable as a powder for up to 3 years at -20°C. Once dissolved in DMSO, it should be stored in aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. Stored at -80°C, the stock solution is stable for up to 2 years[6].
By following these protocols and guidelines, researchers can confidently prepare and utilize this compound for their preclinical investigations into the role of USP7 in various disease models.
References
- 1. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:2009273-71-4 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ubpbio.com [ubpbio.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.cn [medchemexpress.cn]
GNE-6776 Treatment for Apoptosis Induction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-6776, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in apoptosis induction studies. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.
This compound functions by non-covalently targeting USP7 and attenuating its deubiquitinase activity by interfering with ubiquitin binding. This inhibition leads to the stabilization of tumor suppressor proteins, most notably p53, and the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21. The accumulation of p53 triggers a cascade of events culminating in cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and drug development.
Data Presentation
This compound In Vitro Efficacy
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 24 | Not explicitly stated, but significant viability decrease at 25 µM |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | 24 | Not explicitly stated, but significant viability decrease at 25 µM |
| MCF7 | Breast Cancer | Not Specified | 72 | 27.2 |
| T47D | Breast Cancer | Not Specified | 72 | 31.8 |
This compound-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells
The data below, from a study on A549 and H1299 NSCLC cell lines, demonstrates the dose-dependent induction of apoptosis following a 24-hour treatment with this compound, as measured by Annexin V-FITC/PI staining and flow cytometry.[1]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD, n=9) |
| A549 | 0 (Control) | ~5% |
| 12.5 | ~15% | |
| 25 | ~25% | |
| 50 | ~40% | |
| H1299 | 0 (Control) | ~5% |
| 12.5 | ~12% | |
| 25 | ~20% | |
| 50 | ~35% |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Apoptosis Induction
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for analyzing apoptosis using Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0, 6.25, 12.5, 25, 50, and 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for the desired time points (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for 24 hours.[1]
-
Harvest the cells, including the supernatant which may contain apoptotic cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis of the bands can be performed to quantify changes in protein expression, normalizing to a loading control like GAPDH.
References
Application Notes and Protocols for GNE-6776 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6776 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] It functions by binding to an allosteric site on the USP7 catalytic domain, thereby interfering with ubiquitin binding and inhibiting its deubiquitinase activity.[1][2][3][5][6] This inhibition leads to the destabilization of key USP7 substrates, such as MDM2, which in turn promotes the stabilization of the p53 tumor suppressor protein.[3][4][7] Consequently, this compound has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines, making it a promising candidate for cancer therapy.[3][8][9][10]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines. The described assays are essential for determining the compound's efficacy and understanding its mechanism of action.
Mechanism of Action: this compound Signaling Pathways
This compound exerts its anti-tumor effects by modulating multiple signaling pathways. A primary mechanism involves the inhibition of USP7, leading to the stabilization of p53. Additionally, this compound has been shown to downregulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and migration.[8][9]
Data Presentation: Summary of this compound Cytotoxicity
The following tables summarize representative quantitative data for the effects of this compound on cell viability, apoptosis, and caspase activity in non-small cell lung cancer (NSCLC) cell lines A549 and H1299. These values are illustrative and may vary depending on experimental conditions.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (relative to control) |
| A549 | 24 hours | 6.25 | 85 ± 5.2 |
| 25 | 62 ± 4.8 | ||
| 100 | 35 ± 3.1 | ||
| 48 hours | 6.25 | 70 ± 6.1 | |
| 25 | 45 ± 4.2 | ||
| 100 | 20 ± 2.5 | ||
| H1299 | 24 hours | 6.25 | 88 ± 4.9 |
| 25 | 65 ± 5.5 | ||
| 100 | 40 ± 3.8 | ||
| 48 hours | 6.25 | 75 ± 5.8 | |
| 25 | 50 ± 4.7 | ||
| 100 | 25 ± 2.9 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Apoptotic Cells (Early + Late) |
| A549 | 48 hours | 0 (Control) | 5 ± 1.2 |
| 25 | 25 ± 3.5 | ||
| 50 | 45 ± 4.1 | ||
| H1299 | 48 hours | 0 (Control) | 4 ± 1.0 |
| 25 | 30 ± 3.8 | ||
| 50 | 55 ± 4.9 |
Table 3: Caspase-3/7 Activity in Response to this compound (Caspase-Glo® 3/7 Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| A549 | 24 hours | 0 (Control) | 1.0 |
| 25 | 2.5 ± 0.3 | ||
| 50 | 4.2 ± 0.5 | ||
| H1299 | 24 hours | 0 (Control) | 1.0 |
| 25 | 3.1 ± 0.4 | ||
| 50 | 5.8 ± 0.6 |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell metabolic activity as an indicator of viability.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13]
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[14]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][13]
-
Measure the absorbance at 570 nm using a microplate reader.[11][15]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Measurement: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[16][17][18]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[17][18]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[18]
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Cell Lysis Detection: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[19]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's protocol.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[20]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
GNE-6776: A Tool for Interrogating the Ubiquitin-Proteasome System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6776 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It offers a valuable tool for studying the intricate roles of the ubiquitin-proteasome system (UPS) in various cellular processes, including protein degradation, cell cycle control, and signal transduction. By inhibiting USP7, this compound modulates the stability of key proteins, such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2, making it a critical compound for cancer research and drug discovery.[3][4] This document provides detailed application notes and protocols for utilizing this compound to investigate the UPS.
This compound operates through a unique mechanism, binding to a site approximately 12 Å away from the catalytic cysteine of USP7.[5][6] This allosteric inhibition interferes with the binding of ubiquitin to USP7, thereby preventing the deubiquitination of its substrates.[5][6] This mode of action provides a high degree of selectivity for USP7 over other deubiquitinating enzymes (DUBs).
Data Presentation
Inhibitory Activity and Cellular Effects of this compound
| Parameter | Value | Cell Line(s) | Notes |
| USP7 IC50 | 1.34 µM | - | In vitro enzymatic assay.[2][3] |
| Cell Viability IC50 (72h) | 27.2 µM | MCF7 | Cell viability assessed after 72 hours of treatment.[7] |
| 31.8 µM | T47D | Cell viability assessed after 72 hours of treatment.[8][7] | |
| Cell Viability IC50 (96h) | 31.4 µM | MCF7 | Cell viability assessed after 96 hours of treatment.[8][7] |
| 37.4 µM | T47D | Cell viability assessed after 96 hours of treatment.[8][7] | |
| Effective Concentration for Apoptosis Induction | 6.25 - 100 µM | A549, H1299 | Concentration-dependent increase in apoptosis observed.[9][10] |
| Effective Concentration for Pathway Modulation | 25 µM | A549, H1299 | Used for Western blot analysis of PI3K/AKT/mTOR and Wnt/β-catenin pathways.[9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound allosterically inhibits USP7, preventing substrate deubiquitination and promoting degradation.
Cellular Effects of this compound on Cancer Cells
References
- 1. ubpbio.com [ubpbio.com]
- 2. Calibre Scientific Global [us.calibrescientific.com]
- 3. probechem.com [probechem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-6776 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GNE-6776.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO.[1] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like this compound. Here are some strategies to mitigate this:
-
Use a lower concentration of the stock solution: This will result in a lower final concentration of DMSO in your assay medium. High concentrations of DMSO can be toxic to cells.
-
Employ a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium while vortexing can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your final assay medium.
-
Incorporate a surfactant: Including a low concentration of a biocompatible surfactant, such as Tween-80, in your final formulation can help to maintain the compound in solution.
Q3: I need to prepare this compound for an in vivo animal study. What are the recommended vehicle formulations?
A3: Several vehicle formulations have been reported for the in vivo administration of this compound. The choice of vehicle will depend on the route of administration and the desired concentration. Here are some established protocols:
-
For Oral Gavage (Suspension): A common formulation is a suspension in 0.5% methylcellulose and 0.2% Tween-80 in water.[2]
-
For Oral Gavage (Solution):
-
A solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Another option involves using a cyclodextrin-based vehicle. A 20% solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline can be used to solubilize a DMSO stock of this compound.[4]
-
-
For Intraperitoneal or Intravenous Injection: Formulations containing DMSO, PEG300, and Tween-80 are often used. Careful optimization is required to ensure the final DMSO concentration is within a tolerable range for the animal.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 100 mg/mL[4] | ≥ 287.03 mM | Use fresh, anhydrous DMSO for best results.[1] |
| DMSO | 70 mg/mL[1] | 200.91 mM | Moisture-absorbing DMSO can reduce solubility.[1] |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
-
Preparation of this compound Formulation for In Vivo Oral Administration (Solution)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of formulation):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and vortex one final time.
-
The final formulation should be a clear solution. Use immediately for optimal results.[1]
-
Preparation of this compound Formulation for In Vivo Oral Administration (SBE-β-CD based)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of formulation):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until a clear solution is obtained.[4]
-
Signaling Pathways & Experimental Workflows
USP7 Signaling Pathway and Inhibition by this compound
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression, apoptosis, and DNA damage repair. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. This compound is a selective, non-covalent inhibitor of USP7 that binds to a site distant from the catalytic center, leading to the attenuation of ubiquitin binding and subsequent inhibition of USP7's deubiquitinase activity.[5] This results in the destabilization of MDM2, leading to the accumulation and activation of p53, which can trigger cell cycle arrest or apoptosis in cancer cells.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-6776 In Vitro Treatment Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro treatment duration of GNE-6776, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of USP7.[1] It binds to a site approximately 12 Å away from the catalytic cysteine, which interferes with ubiquitin binding and inhibits the deubiquitinase activity of USP7.[2][3][4] This leads to the increased ubiquitination and subsequent degradation of USP7 substrates, most notably MDM2.[5] The degradation of MDM2, a key negative regulator of the tumor suppressor p53, results in the stabilization and accumulation of p53.[3][6] Activated p53 can then induce cell cycle arrest and apoptosis.[7]
Q2: What are the primary signaling pathways affected by this compound?
A2: The primary pathway affected by this compound is the p53-MDM2 signaling axis.[3] Additionally, studies have shown that this compound can modulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways in non-small cell lung cancer cells.[8]
Q3: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A3: Based on published studies, a common concentration range for this compound is between 6.25 µM and 100 µM.[8] Treatment durations can vary from 24 to 120 hours, depending on the cell line and the specific assay being performed.[2][8] For initial experiments, a 24 or 48-hour treatment with a range of concentrations is recommended to determine the optimal conditions for your specific cell line.[8]
Troubleshooting Guide
Q1: I am not observing a significant effect on cell viability after a 24-hour treatment with this compound. What should I do?
A1: The effects of this compound on cell viability are both concentration- and time-dependent.[8] If you do not observe a significant effect at 24 hours, consider the following:
-
Increase the treatment duration: Extend the incubation time to 48, 72, or even 120 hours. Some cell lines may require a longer exposure to the inhibitor to undergo apoptosis. A 5-day CellTiter-Glo assay has been used to assess the viability of EOL-1 cells in response to this compound.[2]
-
Increase the concentration: If extending the duration is not feasible or does not yield results, a higher concentration of this compound may be necessary.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to USP7 inhibition. It is advisable to include a sensitive control cell line in your experiments if possible.
-
Assess target engagement: Perform a western blot to check for the stabilization of p53 and the degradation of MDM2 to confirm that the drug is engaging its target within your cells at the concentration and time point used.
Q2: How can I determine the optimal time point for an apoptosis assay (e.g., Annexin V/PI staining)?
A2: The kinetics of apoptosis can vary between cell types and the inducing agent. To determine the optimal time point for your apoptosis assay, it is highly recommended to perform a time-course experiment. You can treat your cells with this compound and measure markers of apoptosis at several time points (e.g., 12, 24, 36, 48, and 72 hours). This will allow you to identify the time at which the apoptotic response is maximal. One study showed a concentration-dependent increase in apoptosis in A549 and H1299 cells after 24 hours of treatment.[8]
Q3: I am performing a long-term experiment (e.g., colony formation assay). Do I need to replenish this compound in the culture medium?
Data Summary
Table 1: In Vitro this compound Treatment Parameters for Different Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Treatment Duration | Reference |
| A549 | Cell Viability (CCK-8) | 6.25 - 100 | 24h, 48h | [8] |
| H1299 | Cell Viability (CCK-8) | 6.25 - 100 | 24h, 48h | [8] |
| A549 | Apoptosis (Annexin V/PI) | 0 - 100 | 24h | [8] |
| H1299 | Apoptosis (Annexin V/PI) | 0 - 100 | 24h | [8] |
| A549 | Migration (Wound Healing) | 0 - 100 | 12h, 24h | [8] |
| H1299 | Migration (Wound Healing) | 0 - 100 | 12h, 24h | [8] |
| A549 | Colony Formation | 0 - 100 | 10 days | [8] |
| H1299 | Colony Formation | 0 - 100 | 10 days | [8] |
| EOL-1 | Cell Viability (CellTiter-Glo) | Not specified | 5 days | [2] |
Experimental Protocols
1. Cell Viability Assay (CCK-8) [8]
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 6.25, 25, 100 µM).
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) [8]
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis [8]
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Caption: this compound also inhibits PI3K/AKT/mTOR and modulates Wnt signaling.
Caption: Workflow for optimizing this compound treatment duration in vitro.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. Degradation of nuclear oncoproteins by the ubiquitin system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6776 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-covalent, allosteric inhibitor of USP7.[1][2] It binds to a site approximately 12 Å away from the catalytic cysteine of USP7, interfering with ubiquitin binding.[1][3] This inhibition of USP7's deubiquitinase activity leads to the destabilization of its substrates, most notably MDM2, which in turn promotes the stabilization and activation of the p53 tumor suppressor protein.[4][5]
Q2: I'm observing effects on pathways other than p53 signaling. Are these known off-target effects?
A2: this compound has been shown to modulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[6] It is not definitively established whether these are direct off-target interactions or downstream consequences of USP7 inhibition. USP7 has numerous substrates, and its inhibition can have widespread effects on cellular signaling. Therefore, observed effects on other pathways warrant careful investigation to distinguish between on-target and off-target phenomena.
Q3: My cells are exhibiting unexpected levels of cytotoxicity. How can I determine if this is an off-target effect?
A3: Unexpected cytotoxicity can be a sign of off-target activity. To investigate this, it is recommended to:
-
Perform a dose-response analysis: Compare the IC50 for cytotoxicity with the IC50 for USP7 inhibition (e.g., by measuring MDM2 ubiquitination). A significant discrepancy may suggest off-target toxicity.
-
Use a structurally distinct USP7 inhibitor: If a different USP7 inhibitor with a distinct chemical scaffold does not produce the same cytotoxic profile at equipotent concentrations for USP7 inhibition, it's more likely that the cytotoxicity observed with this compound is due to off-target effects.
-
Rescue experiment: If possible, overexpressing a this compound-resistant mutant of USP7 could help determine if the cytotoxicity is on-target. If the phenotype is not rescued, it strongly points towards an off-target effect.
Q4: How can I identify potential off-targets of this compound in my experimental system?
A4: While this compound has been shown to be selective against a panel of 36 other deubiquitinases, a comprehensive kinome-wide screen is the most direct way to identify potential off-target kinases.[7] Techniques like chemical proteomics can also be employed to identify other non-kinase protein interactions.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
-
Possible Cause: Cell line-specific expression of off-target proteins or differential importance of USP7-regulated pathways.
-
Troubleshooting Steps:
-
Confirm USP7 Expression and Activity: Verify that USP7 is expressed and active in all cell lines being used.
-
Assess Basal Pathway Activation: Characterize the basal activity of the p53, PI3K/AKT/mTOR, and Wnt/β-catenin pathways in your cell lines. Differences in basal signaling can lead to varied responses to this compound.
-
Consider Off-Target Expression: If you have identified potential off-targets, assess their expression levels across your cell lines.
-
Issue 2: Observed Phenotype is Inconsistent with USP7 Inhibition
-
Possible Cause: The observed phenotype may be driven by an off-target effect or by a previously uncharacterized role of USP7.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is inhibiting USP7 in your cells at the concentrations used. This can be done by observing an increase in the ubiquitination of MDM2 or an increase in p53 protein levels.
-
Use a Control Compound: Employ a structurally different USP7 inhibitor. If the phenotype is not replicated, it suggests an off-target effect of this compound.
-
Knockdown of USP7: Use siRNA or shRNA to knockdown USP7 and observe if this phenocopies the effect of this compound.
-
Quantitative Data
While a comprehensive public off-target panel for this compound is not available, the following table illustrates how selectivity data for a compound is typically presented.
Table 1: Example Selectivity Profile of a Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Intended Target | 10 |
| Off-Target Kinase A | 150 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
Experimental Protocols
Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., USP7, MDM2, p53, p-AKT, total AKT, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS#:2009273-71-4 | Chemsrc [chemsrc.com]
GNE-6776 Technical Support Center: Troubleshooting Guide & FAQs
Welcome to the GNE-6776 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of the USP7 inhibitor this compound, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, non-covalent, allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It binds to a site approximately 12 Å away from the catalytic cysteine of USP7, interfering with ubiquitin binding.[1][2] This inhibition of USP7's deubiquitinase activity leads to the ubiquitination and subsequent degradation of its substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: Which signaling pathways are modulated by this compound?
This compound has been shown to modulate several critical signaling pathways in cancer cells, including:
-
p53 pathway: As a primary mechanism, this compound stabilizes p53 by inhibiting USP7-mediated deubiquitination of MDM2.[3][4]
-
PI3K/AKT/mTOR pathway: this compound can downregulate the phosphorylation of key proteins in this pathway, such as AKT and mTOR, thereby inhibiting cell proliferation, migration, and invasion.[5][6]
-
Wnt/β-catenin pathway: this compound can suppress this pathway by increasing the levels of GSK3β, a negative regulator of β-catenin.[5]
Troubleshooting Guide
Problem 1: Reduced efficacy or complete lack of response to this compound in our cell line.
Possible Cause 1: Intrinsic or acquired resistance.
-
How to diagnose:
-
Sequence USP7: Check for mutations in the USP7 gene, particularly the V517F mutation, which has been shown to confer resistance to some USP7 inhibitors by altering the drug-binding pocket.[7]
-
Assess USP7 expression levels: Use Western blot to compare USP7 protein levels in your cell line to sensitive control lines. Overexpression of the target protein can sometimes contribute to drug resistance.
-
Determine IC50 value: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to values reported for sensitive lines. A significantly higher IC50 value suggests resistance.
-
-
Solutions:
-
Combination Therapy: Consider combining this compound with other therapeutic agents. Synergistic effects have been observed with:
-
PIM kinase inhibitors: To enhance cytotoxic effects.[2]
-
MDM2 inhibitors: To further enhance p53 stabilization.[4]
-
Chemotherapeutic agents: this compound can enhance the cytotoxicity of various chemotherapies.[2]
-
Other targeted therapies: Depending on the cancer type, combinations with inhibitors of pathways like PI3K/AKT/mTOR or Wnt/β-catenin could be beneficial.[5]
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
How to diagnose:
-
Review protocol: Carefully check your experimental protocol, including drug concentration, incubation time, and cell seeding density.
-
Drug stability: Ensure the proper storage and handling of your this compound stock solution to maintain its activity.
-
-
Solutions:
-
Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Verify target engagement: Use a Western blot to check for the downstream effects of this compound treatment, such as increased p53 levels or decreased p-AKT levels, to confirm that the drug is engaging its target in your cells.[4][5]
-
Problem 2: We are observing off-target effects.
Possible Cause: this compound is a highly selective inhibitor, but off-target effects can still occur, especially at high concentrations.
-
How to diagnose:
-
Titrate the concentration: Determine the lowest effective concentration of this compound that still shows the desired on-target effects (e.g., p53 stabilization) to minimize off-target activity.
-
Use control compounds: Include an inactive analog of this compound in your experiments if available, to distinguish between specific and non-specific effects.
-
-
Solutions:
-
Lower the concentration: Use the lowest effective concentration of this compound as determined by your titration experiments.
-
Orthogonal validation: Confirm your findings using a different method, such as siRNA-mediated knockdown of USP7, to ensure the observed phenotype is due to USP7 inhibition.
-
Quantitative Data Summary
Table 1: IC50 Values of USP7 Inhibitors in Sensitive and Resistant Cell Lines
| Compound | Cell Line | USP7 Status | IC50 (µM) | Reference |
| This compound | A549 (NSCLC) | Wild-type | Not explicitly stated, but effective at 6.25-100 µM | [5] |
| This compound | H1299 (NSCLC) | Wild-type | Not explicitly stated, but effective at 6.25-100 µM | [5] |
| USP7-797 | Parental CHP-212 | Wild-type | ~0.02 | [7] |
| USP7-797 | Resistant CHP-212 | V517F mutant | > 0.2 (10-13 fold increase) | [7] |
| GNE-6640 | Parental CHP-212 | Wild-type | Not explicitly stated | [7] |
| GNE-6640 | Resistant CHP-212 | V517F mutant | 1.76-fold increase in resistance | [7] |
Note: GNE-6640 is a close analog of this compound. The V517F mutation confers significant resistance to some USP7 inhibitors, but GNE-6640 is less affected, suggesting this compound may also retain better activity in such resistant lines compared to other inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC20: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial exposure: Culture the parental cells in complete medium containing the IC20 concentration of this compound.
-
Monitor and subculture: Monitor the cells for growth. Initially, a significant portion of cells may die. Once the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise dose escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat and select: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50 of the parental line).
-
Characterize the resistant line: Once a resistant cell line is established, characterize it by determining its IC50 for this compound and comparing it to the parental line. Also, investigate the potential mechanisms of resistance (e.g., sequencing the USP7 gene).
Protocol 2: Cell Viability (CCK-8) Assay
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
This compound
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 6.25, 25, 100 µM).[5] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).[5]
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.[5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol outlines the general procedure for analyzing protein expression levels. Specific antibody concentrations and incubation times should be optimized.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-MDM2, anti-p-AKT, anti-AKT, anti-β-catenin, anti-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between USP7 and its potential substrates.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein (e.g., anti-USP7)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in Laemmli sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins ("prey").
Visualizations
Caption: Mechanism of action of this compound on the USP7-p53 pathway.
Caption: Workflow for generating this compound resistant cell lines.
Caption: Logic diagram for combination therapy strategies to overcome this compound resistance.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6776 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of GNE-6776 in experimental settings.
Disclaimer on Aqueous Buffer Stability
Currently, there is a lack of publicly available quantitative data on the stability of this compound in common experimental buffers such as PBS, Tris, and HEPES at various pH values and temperatures. This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. Therefore, it is crucial to prepare fresh dilutions from a DMSO stock solution for each experiment and use them promptly to minimize potential degradation or precipitation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 10 mM and ≥ 100 mg/mL.
Q3: How stable is this compound in a DMSO stock solution?
A3: When stored at -80°C, a DMSO stock solution of this compound is stable for up to two years. At -20°C, it is stable for up to one year. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: I am seeing precipitation when I dilute my this compound DMSO stock in my aqueous experimental buffer. What should I do?
A4: Precipitation can occur when a hydrophobic compound like this compound is introduced into an aqueous buffer. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. Prepare the working solution fresh and use it immediately. Gentle vortexing or sonication may help to redissolve small amounts of precipitate, but significant precipitation indicates that the compound is not adequately soluble under those conditions.
Q5: How should I prepare this compound for in vivo studies?
A5: For oral gavage administration in animal models, this compound can be formulated as a suspension in 0.5% methylcellulose with 0.2% Tween-80 in water. It is crucial to ensure the suspension is homogenous before each administration.
Storage and Handling Stability
Proper storage of this compound is critical to maintain its integrity and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In DMSO | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, use 34.84 mg of this compound (Molecular Weight: 348.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for in vitro Assays
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Desired aqueous experimental buffer (e.g., cell culture medium, PBS, Tris)
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
It is recommended to add the this compound stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.
Protocol 3: Formulation of this compound for in vivo Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween-80
Procedure:
-
Prepare the vehicle solution by dissolving methylcellulose in sterile water and then adding Tween-80.
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Use a homogenizer or sonicator to ensure a uniform particle size in the suspension.
-
Store the suspension at 4°C and use within the timeframe validated for stability. Shake well before each administration to ensure uniform dosing.
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Workflow for formulating this compound for in vivo oral administration.
References
GNE-6776 Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the GNE-6776 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving the selective USP7 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It functions by binding to an allosteric site on USP7, which is approximately 12 Å away from the catalytic cysteine.[4][5][6] This binding interferes with the interaction between USP7 and ubiquitin, thereby attenuating the deubiquitinase activity of USP7.[4][5][6][7] A key consequence of USP7 inhibition by this compound is the destabilization of MDM2, a primary E3 ubiquitin ligase for the tumor suppressor p53.[7] This leads to the stabilization and accumulation of p53, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells.[7][8]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts the p53-MDM2 pathway by stabilizing p53.[7] Additionally, studies in non-small cell lung cancer (NSCLC) have shown that this compound can modulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[9][10] It has been observed to down-regulate the PI3K/AKT/mTOR pathway and suppress the Wnt/β-catenin pathway.[9][10]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, stock solutions can be prepared in DMSO at concentrations of 70 mg/mL (200.91 mM) or higher.[1][11] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] For long-term storage, solid this compound should be stored at -20°C for up to 12 months.[2] In solvent, it should be stored at -80°C for up to 6 months.[2]
For in vivo studies, specific formulations are required. One example for oral gavage involves preparing a stock solution in DMSO and then diluting it in a vehicle such as a mixture of PEG300, Tween-80, and ddH2O, or in corn oil.[1][11] These mixed solutions should be prepared fresh for optimal results.[1]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. The IC50 for the full-length USP7 is 1.34 μM.[1][2][3] In cell viability assays with NSCLC cell lines (A549 and H1299), concentrations ranging from 6.25 µM to 100 µM have been used for 24 to 48 hours.[9] For other cell lines, such as EOL-1, IC50 values may be lower.[12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of USP7 activity | Compound Instability/Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Incorrect Concentration: Errors in calculating the final concentration or dilution of the compound. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to confirm the optimal concentration. | |
| Cell Line Insensitivity: The cell line being used may have intrinsic resistance to USP7 inhibition. | Research the specific cell line to understand its genetic background, particularly the status of p53. Consider using a positive control cell line known to be sensitive to this compound. | |
| Low Solubility in Media | Precipitation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Moisture in DMSO: Using DMSO that has absorbed moisture can significantly reduce the solubility of this compound.[1] | Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1] | |
| High Variability in Experimental Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Edge Effects in Plates: Wells on the outer edges of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Treatment Time: Variations in the duration of compound exposure can affect the outcome. | Standardize the timing of all experimental steps, including cell seeding, treatment, and assay readout. | |
| Unexpected Off-Target Effects | High Concentration: Although this compound is highly selective, very high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Review the selectivity profile of this compound and consider potential off-target interactions if using concentrations significantly above the IC50. |
| Cellular Context: The observed phenotype may be a result of downstream effects secondary to USP7 inhibition in the specific cellular context. | Carefully analyze the affected signaling pathways. Use pathway-specific inhibitors or activators to dissect the observed effects. | |
| In vivo experiment shows limited efficacy | Poor Bioavailability/Pharmacokinetics: Although orally bioavailable, the exposure might be transient, limiting its in vivo efficacy.[13] | Optimize the dosing regimen (e.g., dose and frequency) based on pharmacokinetic studies.[12] Consider alternative routes of administration if oral delivery is not providing sufficient exposure. |
| Tumor Model Resistance: The chosen xenograft model may be resistant to USP7 inhibition. | Characterize the in vivo model for USP7 expression and dependency. Test this compound in multiple, well-characterized xenograft models. |
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | USP7 | [1][2][3] |
| IC50 (full-length USP7) | 1.34 μM | [1][2][3] |
| IC50 (USP7 catalytic domain) | 0.61 μM | [1] |
| Binding Mode | Non-covalent, Allosteric | [2][4][5][6] |
| Solubility in DMSO | ≥ 70 mg/mL (200.91 mM) | [1][11] |
Table 2: Example Concentrations for In Vitro Assays (A549 & H1299 NSCLC cells)
| Assay | Concentration Range | Duration | Reference |
| Cell Viability (CCK-8) | 0, 6.25, 25, 100 μM | 24 or 48 hours | [9][10] |
| Apoptosis (Annexin V/PI) | Increasing concentrations | 24 hours | [9][10] |
| Mitochondrial Membrane Potential (JC-1) | Increasing concentrations | Not specified | [9][10] |
| Cell Cycle Analysis (PI staining) | Various concentrations | 24 hours | [10] |
| Western Blot (EMT markers, PI3K/AKT/mTOR, Wnt/β-catenin) | 25 μM | 24 hours | [9] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells (e.g., A549 or H1299) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, and 100 µM) for 24 or 48 hours.[9]
-
Add CCK-8 solution to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control group.
2. Western Blot Analysis
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) for 24 hours.[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p-AKT, AKT, β-catenin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Xenograft Study
-
Subcutaneously inoculate immunodeficient mice with a suspension of tumor cells (e.g., EOL-1).[14]
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.[14]
-
Administer this compound orally at the desired doses (e.g., 100 or 200 mg/kg) on a predetermined schedule (e.g., once or twice daily).[12]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot).[12]
Mandatory Visualizations
Caption: this compound inhibits USP7, leading to modulation of key cancer-related signaling pathways.
Caption: A generalized workflow for in vitro and in vivo experiments using this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ubpbio.com [ubpbio.com]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. cpcscientific.com [cpcscientific.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. scispace.com [scispace.com]
GNE-6776 Technical Support Center: Optimizing Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GNE-6776, a selective, non-covalent, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound functions by binding to an allosteric site on USP7, thereby hindering ubiquitin binding and inhibiting its deubiquitinase activity.[1][2][3] This leads to on-target pathway modulation, including the stabilization of p53 and the induction of tumor cell death.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-covalent inhibitor of USP7.[4][7] It binds to a region on the USP7 catalytic domain approximately 12 Å away from the catalytic cysteine.[2][3][6] This binding allosterically inhibits USP7 by interfering with the proper positioning of ubiquitin, thus preventing its deubiquitination.[1][2] This leads to the accumulation of ubiquitinated substrates, such as MDM2, promoting their degradation and subsequently stabilizing tumor suppressor proteins like p53.[4][5]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways involved in cancer progression. In non-small cell lung cancer (NSCLC) cells, it has been observed to suppress both the PI3K/AKT/mTOR and the Wnt/β-catenin pathways.[8][9]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. Based on published data, a concentration range of 6.25 µM to 100 µM has been used in various cancer cell lines, including A549 and H1299.[8][9] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to 100 µM to determine the IC50 value for your specific cell line.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: For in vitro studies, this compound can be dissolved in fresh DMSO to prepare a stock solution.[7] For in vivo studies, a formulation for oral gavage can be prepared. One example involves dissolving the compound in a vehicle such as a mixture of PEG300, Tween80, and saline or corn oil.[7][10] It is crucial to ensure the final solution is clear and administered immediately after preparation.[7]
Q5: What are some common troubleshooting issues when working with this compound?
A5: Please refer to the Troubleshooting Guide section below for detailed information on common issues and their solutions.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and in vivo dosing for this compound.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Full-length USP7) | 1.34 µM | Biochemical Assay | [4][7][11] |
| IC50 (USP7 Catalytic Domain) | 0.61 µM | Biochemical Assay | [7] |
| Effective Concentration (Cell Viability) | 6.25 - 100 µM | A549 & H1299 | [8][9] |
| IC50 (Cell Viability, 72h) | 27.2 µM | MCF7 | [12] |
| IC50 (Cell Viability, 96h) | 31.8 µM | MCF7 | [12] |
| IC50 (Cell Viability, 72h) | 31.4 µM | T47D | [12] |
| IC50 (Cell Viability, 96h) | 37.4 µM | T47D | [12] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dosage | Administration Route | Study | Reference |
| Nude mice with NSCLC xenografts | 15 and 30 mg/kg | Not Specified | Antitumor Activity | [9] |
| Immunodeficient mice with EOL-1 AML xenograft | 100 or 200 mg/kg | Oral Gavage | Xenograft Growth Inhibition | [10] |
| Mice with EOL-1 xenograft tumors | 200 mg/kg | Oral | Pharmacodynamic Analysis | [13] |
| Mice with MCF7-Ser xenograft tumors | 200 mg/kg | Oral | Western Blot Analysis | [13] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., A549, H1299) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, 100 µM) for 24 or 48 hours.[8][9] Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer: Transfer the separated proteins onto a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GSK3β, p-β-catenin, β-catenin, E-cadherin, N-cadherin, Vimentin, GAPDH) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]
- 4. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
addressing GNE-6776 precipitation in cell culture media
Welcome to the technical support center for GNE-6776. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the USP7 inhibitor this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] It functions by binding to an allosteric site on USP7, which is distant from the catalytic cysteine, and attenuates the binding of ubiquitin to the enzyme.[2][3] This inhibition of USP7's deubiquitinase activity leads to the accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation. Key substrates of USP7 include MDM2, p53, and PTEN, which are involved in critical cellular processes such as tumor suppression, cell cycle control, and apoptosis.[4][5][6]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
p53-MDM2 Pathway: By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes the tumor suppressor protein p53.[1][6]
-
PI3K/AKT/mTOR Pathway: this compound can suppress this pathway. One mechanism is through the regulation of PTEN, a negative regulator of the PI3K/AKT pathway. USP7 is known to deubiquitinate and regulate the localization of PTEN.[7][8][9]
-
Wnt/β-catenin Pathway: this compound has been observed to suppress the Wnt/β-catenin pathway.[4] USP7 can regulate this pathway by deubiquitinating and stabilizing Axin, a key component of the β-catenin destruction complex, or by directly deubiquitinating β-catenin in certain contexts.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to one year. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This can lead to inaccurate dosing and unreliable experimental results. The following guide provides a systematic approach to prevent and resolve this issue.
Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
Visual Cues for Precipitation:
-
Cloudiness or turbidity in the media.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
-
Crystalline structures observed under a microscope.
Step-by-Step Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
1. Verify the Stock Solution
-
Is the stock solution clear? Before diluting, ensure your this compound stock solution (e.g., in DMSO) is completely dissolved and free of any visible precipitate. If not, gentle warming in a 37°C water bath or brief sonication may help.
-
Is the stock concentration too high? While a 100 mM stock in DMSO has been reported, preparing a lower concentration stock (e.g., 10 mM) can reduce the risk of precipitation upon dilution.[4]
2. Optimize the Dilution Technique
-
Pre-warm the media: Always warm your cell culture media to 37°C before adding the this compound stock solution. Temperature changes can significantly affect the solubility of compounds.[10][11]
-
Use stepwise dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. For example, first dilute the 100 mM stock to 10 mM in DMSO, then add this to the media. Alternatively, create an intermediate dilution in a small volume of media before adding it to the final culture volume.
-
Ensure rapid mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube/flask. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
3. Modify the Media Composition
-
Serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. Try reducing the serum concentration if your cell line can tolerate it.
-
Use of solubilizing agents: For particularly challenging compounds, the addition of a biocompatible solubilizing agent to the cell culture medium may be necessary. Options include:
-
Pluronic® F-68: A non-ionic surfactant that can improve the solubility of hydrophobic compounds.
-
Cyclodextrins (e.g., HP-β-CD): These can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Note: Always perform a vehicle control experiment to ensure the solubilizing agent itself does not affect your cells at the concentration used.
-
4. Consider Alternative Solvents
-
While DMSO is the most common solvent, if precipitation persists, other solvents such as ethanol or polyethylene glycol (PEG) could be tested. However, the toxicity of any new solvent on your specific cell line must be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol is based on methodologies reported for non-small cell lung cancer (NSCLC) cell lines.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional but recommended) Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: a. Pre-warm the complete cell culture medium to 37°C. b. In sterile microcentrifuge tubes, prepare serial dilutions of your this compound stock solution in pre-warmed medium to achieve the desired final concentrations (e.g., 100 µM, 25 µM, 6.25 µM).[1][4] c. To minimize precipitation, add the DMSO stock to the medium dropwise while gently vortexing. d. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and ideally below 0.5%.
-
Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the medium containing the different concentrations of this compound to the respective wells. c. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with your planned analysis (e.g., cell viability assay, western blot, etc.).
Data Presentation
Table 1: this compound Working Concentrations and Cell Lines
| Cell Line | Cancer Type | Medium | This compound Concentrations Tested (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | RPMI 1640 + 10% FBS | 0, 6.25, 25, 100 | [1][4] |
| H1299 | Non-Small Cell Lung Cancer | RPMI 1640 + 10% FBS | 0, 6.25, 25, 100 | [1][4] |
| EOL-1 | Eosinophilic Leukemia | Not specified | 0.003 - 20 | [12] |
Signaling Pathway Diagrams
References
- 1. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The deubiquitinylation and localization of PTEN are regulated by a HAUSP-PML network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The equilibrium of tumor suppression: DUBs as active regulators of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
how to minimize GNE-6776 toxicity in normal cells
Welcome to the Technical Support Center for GNE-6776. This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance on the use of this compound, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). Our focus is to help you design and execute experiments that maximize the on-target efficacy of this compound while minimizing potential toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, non-covalent inhibitor of USP7.[1][2] It functions by binding to an allosteric site on the USP7 catalytic domain, which is approximately 12 Å away from the catalytic cysteine.[3] This binding attenuates the interaction of USP7 with ubiquitin, thereby inhibiting its deubiquitinase activity. A primary consequence of USP7 inhibition is the destabilization of its substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5] By inhibiting USP7, this compound leads to the stabilization and activation of p53, which can induce apoptosis in tumor cells.[5][6] Additionally, this compound has been shown to modulate other signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[6][7]
Q2: What is the known toxicity profile of this compound in normal, non-cancerous cells?
A2: Preclinical studies have suggested a favorable therapeutic window for this compound, with notable selectivity for cancer cells over normal cells. For instance, in a study on non-small cell lung cancer, this compound was reported to have "virtually no effect" on the viability of the normal human lung epithelial cell line, Beas2B, even at concentrations as high as 100 µM.[6] Furthermore, in vivo xenograft studies in mice have shown that this compound can inhibit tumor growth without significantly affecting the body weight of the animals, suggesting good tolerability at therapeutic doses.[6] Another study indicated that this compound did not exhibit any notable cytotoxic effects on macrophages at concentrations up to 10 μM.[5] However, it is important to note that comprehensive toxicity data across a wide range of normal cell types is not yet publicly available. Therefore, it is crucial for researchers to perform their own assessments in their specific normal cell models of interest.
Q3: What are the potential mechanisms of toxicity for USP7 inhibitors in normal cells?
A3: While this compound has shown a good safety profile, the inhibition of a crucial enzyme like USP7 could have potential off-target effects or on-target toxicities in normal cells. USP7 is involved in a wide range of cellular processes, and its inhibition can lead to the premature and widespread activation of CDK1, a key regulator of the cell cycle.[8][9] This can result in uncontrolled cell division, leading to DNA damage and potentially cell death, even in non-cancerous cells if they are actively proliferating.[8][9] Therefore, understanding the cell cycle status of your normal cell model is important when designing experiments with this compound.
Q4: Are there general strategies to minimize the potential toxicity of this compound in my experiments?
A4: Yes, several strategies can be employed to minimize potential toxicity in normal cells:
-
Dose Optimization: It is critical to perform a dose-response curve to identify the lowest effective concentration of this compound that achieves the desired on-target effect in your cancer cell model while having minimal impact on your normal cell model.
-
Use of Appropriate Controls: Always include a panel of normal, non-cancerous cell lines in your experiments to serve as a baseline for toxicity assessment.
-
Time-Course Experiments: Assess the viability of both cancer and normal cells at different time points of this compound exposure to understand the kinetics of its cytotoxic effects.
-
Combination Therapy: In some research contexts, combining this compound with other therapeutic agents may allow for lower, less toxic doses of each compound to be used while achieving a synergistic anti-cancer effect.[10]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or on-target toxicity in rapidly dividing normal cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations on both your cancer and normal cell lines to determine the respective IC50 values.
-
Select a Lower Concentration: Based on the dose-response data, choose a concentration that is effective against the cancer cells but falls below the toxic threshold for the normal cells.
-
Shorten Exposure Time: If possible, reduce the duration of this compound treatment to a time point where on-target effects are observed in cancer cells, but toxicity in normal cells is minimal.
-
Assess Cell Proliferation Rate: Characterize the proliferation rate of your normal cell line. Highly proliferative normal cells may be more susceptible to the cell cycle-related effects of USP7 inhibition.
-
Issue 2: Inconsistent results or suspected off-target effects.
-
Possible Cause: The observed phenotype may not be solely due to the inhibition of USP7.
-
Troubleshooting Steps:
-
Use a Secondary Inhibitor: If available, use a structurally different USP7 inhibitor to see if it recapitulates the same phenotype. This would strengthen the evidence for an on-target effect.
-
Perform a Rescue Experiment: If feasible, overexpress a this compound-resistant mutant of USP7 in your cells. If the phenotype is reversed, it strongly suggests an on-target mechanism.
-
Analyze Downstream Markers: Use Western blotting or other methods to confirm the on-target activity of this compound by assessing the levels of USP7 substrates (e.g., MDM2, p53, p21).[1]
-
Quantitative Data Summary
The following tables are provided as templates for researchers to organize their experimental data when assessing the cytotoxicity of this compound.
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | This compound IC50 (µM) |
| A549[6] | Lung Carcinoma | Cancer | Enter your data |
| H1299[6] | Lung Carcinoma | Cancer | Enter your data |
| MCF7[11] | Breast Adenocarcinoma | Cancer | 27.2 (72h), 31.4 (96h) |
| T47D[11] | Breast Adenocarcinoma | Cancer | 31.8 (72h), 37.4 (96h) |
| Beas2B[6] | Lung Epithelial | Normal | > 100 |
| Enter your cell line | Enter cell type | Normal | Enter your data |
| Enter your cell line | Enter cell type | Normal | Enter your data |
Table 2: In Vivo Tolerability of this compound in Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Observation | Reference |
| Nude Mice[6] | A549 Xenograft | 15 and 30 mg/kg | No significant effect on body weight | [6] |
| Enter your model | Enter tumor type | Enter your dose | Enter your observations |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability and can be used to determine the IC50 of this compound in your cell lines of interest.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Your cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Caption: Workflow for assessing and minimizing this compound toxicity.
References
- 1. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (UBPBio Product Code: F4112-25) | Proteasome / Deubiquitinase Inhibitors | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. researchgate.net [researchgate.net]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 9. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
GNE-6776 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of GNE-6776, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility/Precipitation in Vehicle | This compound is a hydrophobic molecule. The chosen vehicle may not be optimal for maintaining solubility. | - Prepare a fresh formulation before each administration.- Consider using a vehicle known to be effective for similar small molecules, such as 0.5% methylcellulose with 5% dimethylacetamide (DMA) or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Sonication of the mixture may aid in dissolution.- Perform a small-scale solubility test with your chosen vehicle before preparing the bulk formulation. |
| Inconsistent Tumor Growth Inhibition | - Suboptimal Dosing: The dose may be too low to achieve sustained target engagement.- Variable Drug Exposure: Issues with oral gavage technique leading to inconsistent administration.- Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance to USP7 inhibition. | - Dose Escalation: Consider a dose-escalation study. Doses ranging from 15 mg/kg to 200 mg/kg have been used in xenograft models.[2][3]- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma concentrations of this compound and downstream target modulation (e.g., p53, p21) in tumor tissue to correlate with efficacy.[4]- Refine Gavage Technique: Ensure proper and consistent oral gavage technique to minimize variability in administration.[5]- Cell Line Screening: Test the in vitro sensitivity of your cell line to this compound before initiating in vivo studies. |
| Observed Toxicity or Animal Morbidity (e.g., weight loss) | - On-target Toxicity: USP7 is involved in numerous cellular processes, and its inhibition may have on-target toxic effects in normal tissues.[6]- Off-target Effects: Although this compound is selective, off-target activities at higher concentrations cannot be ruled out.- Vehicle Toxicity: The vehicle itself may be causing adverse effects. | - Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.- Monitor Animal Health: Closely monitor animal weight, behavior, and overall health.[2]- Vehicle Control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity.- Histopathological Analysis: At the end of the study, perform histopathology on major organs to assess for any tissue damage. |
| Difficulty with Oral Gavage Procedure | - Animal Stress: Improper handling can cause stress to the animal, leading to complications.[7][8]- Esophageal or Tracheal Injury: Incorrect technique can cause physical trauma.[2] | - Proper Training: Ensure personnel are properly trained in oral gavage techniques for mice.[5]- Use Appropriate Gavage Needles: Use ball-tipped gavage needles of the correct size for the mice.- Handle Animals Gently: Minimize stress by handling animals calmly and efficiently. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent, allosteric inhibitor of USP7.[9][10] By inhibiting USP7's deubiquitinase activity, this compound prevents the removal of ubiquitin from substrate proteins, leading to their degradation. A key target of this action is the stabilization of proteins involved in tumorigenesis.[6]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[2] Inhibition of USP7 by this compound can lead to the stabilization of the tumor suppressor p53 and an increase in its downstream target, p21.[4]
Q3: What is a recommended starting dose for in vivo efficacy studies?
A3: Based on published studies, a starting dose between 15 mg/kg and 30 mg/kg administered by oral gavage once daily is a reasonable starting point for xenograft models.[2] Dose-escalation studies have utilized doses up to 200 mg/kg.[3]
Q4: What is a suitable vehicle for formulating this compound for oral administration?
A4: While one study used normal saline for the vehicle control group, a more appropriate vehicle for the hydrophobic this compound is a suspension.[2] Commonly used vehicles for oral gavage of similar small molecules include 0.5% methylcellulose in water, sometimes with a small percentage of a solubilizing agent like dimethylacetamide (DMA) or a surfactant like Tween-80.[1] A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been suggested for challenging compounds.[1] It is crucial to perform solubility and stability testing of your specific formulation.
Q5: How should I prepare a xenograft model to test this compound efficacy?
A5: A standard approach involves the subcutaneous injection of a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice. Tumor growth is then monitored, and treatment with this compound typically begins once tumors reach a palpable size.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Dosing Regimens for this compound
| Animal Model | Tumor Type | Dose | Administration Route | Frequency | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (A549 Xenograft) | 15 mg/kg | Oral Gavage | Every other day | [2] |
| Nude Mice | Non-Small Cell Lung Cancer (A549 Xenograft) | 30 mg/kg | Oral Gavage | Every other day | [2] |
| Mice | EOL-1 Xenograft | 100 mg/kg | Oral Gavage | Not Specified | [3] |
| Mice | EOL-1 Xenograft | 200 mg/kg | Oral Gavage | Not Specified | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 100 | ~1500 | ~1 | ~4000 |
| 200 | ~3000 | ~2 | ~10000 |
Data are estimated from graphical representations in the cited literature and should be considered approximate.[3]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle components (e.g., Methylcellulose, Dimethylacetamide (DMA), Sterile Water)
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Method:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle solution. For a 0.5% methylcellulose with 5% DMA solution:
-
In a sterile conical tube, dissolve the appropriate amount of DMA in sterile water.
-
Slowly add the methylcellulose powder while vortexing to prevent clumping.
-
Continue to mix until the methylcellulose is fully hydrated and the solution is homogenous. This may require stirring for an extended period.
-
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture thoroughly to disperse the compound.
-
Sonicate the suspension in a water bath sonicator for 15-30 minutes to aid in creating a fine, homogenous suspension.
-
Visually inspect the formulation for any large particles or precipitation. The final formulation should be a uniform suspension.
-
Prepare the formulation fresh before each administration.
Protocol 2: In Vivo Xenograft Efficacy Study
Materials:
-
Cancer cell line of interest
-
Matrigel
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Method:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Administer this compound formulation or vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., daily or every other day).
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure the body weight of each animal at the same frequency to monitor for toxicity.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, Western blotting, histopathology).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits USP7, leading to p53 activation and modulation of PI3K/AKT and Wnt pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to USP7 Inhibitors: GNE-6776 vs. GNE-6640
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective, allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7), GNE-6776 and GNE-6640. Developed by Genentech, these non-covalent inhibitors represent a significant advancement in the pursuit of targeted cancer therapies by modulating the deubiquitinating activity of USP7. This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53 and subsequent tumor cell death. This makes USP7 a compelling target for cancer therapy.[1][2]
This compound and GNE-6640 are potent and selective inhibitors that bind to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine.[1][2] This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[1][2]
Performance Data: this compound vs. GNE-6640
The following tables summarize the available quantitative data for this compound and GNE-6640, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against USP7
| Compound | Target | IC50 (µM) |
| GNE-6640 | Full-Length USP7 | 0.75 |
| USP7 Catalytic Domain | 0.43 | |
| This compound | Full-Length USP7 | 1.34 |
| USP7 Catalytic Domain | 0.61 |
Data sourced from MedChemExpress and SciSpace.
Table 2: Selectivity Profile against other Deubiquitinases (DUBs)
| Compound | DUB Target | IC50 (µM) |
| GNE-6640 | USP47 | 20.3 |
| USP5 | >200 | |
| This compound | USP47 | >200 |
| USP5 | >200 |
Data sourced from MedChemExpress and Probechem Biochemicals.
Table 3: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Value |
| Molecular Weight ( g/mol ) | 344.4 |
| cLogP | 3.2 |
| hPPB (%) | 93.4 |
| rPPB (%) | 94.6 |
| mPPB (%) | 95.8 |
| hHep Clint (µL/min/10^6 cells) | 13 |
| rHep Clint (µL/min/10^6 cells) | 10 |
| mHep Clint (µL/min/10^6 cells) | 12 |
| Caco-2 Papp A-B (nm/s) | 120 |
| Caco-2 Papp B-A (nm/s) | 200 |
| Caco-2 Efflux Ratio | 1.7 |
hPPB: human plasma protein binding; rPPB: rat plasma protein binding; mPPB: mouse plasma protein binding; hHep Clint: human hepatocyte intrinsic clearance; rHep Clint: rat hepatocyte intrinsic clearance; mHep Clint: mouse hepatocyte intrinsic clearance; Caco-2 Papp: Caco-2 cell permeability. Data sourced from ResearchGate.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
References
GNE-6776 In Vivo Anti-Tumor Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of GNE-6776 with other prominent USP7 inhibitors. The information is supported by experimental data to aid in the evaluation and selection of compounds for preclinical and clinical development.
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers.[1][2] By inhibiting USP7, this compound can induce tumor cell death and enhance the efficacy of chemotherapeutic agents.[1][2] This guide summarizes the in vivo anti-tumor activity of this compound and compares it with other notable USP7 inhibitors, including FT671, P5091, and P22077, based on available preclinical data.
Comparative In Vivo Efficacy of USP7 Inhibitors
The following table summarizes the in vivo anti-tumor activity of this compound and alternative USP7 inhibitors in various cancer xenograft models. It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons of potency should be made with caution, considering the differences in experimental models and dosing regimens.
| Compound | Cancer Model | Mouse Model | Dosing Regimen | Key In Vivo Findings |
| This compound | Non-Small Cell Lung Cancer (NSCLC) - A549 & H1299 Xenografts | Nude Mice | 15 and 30 mg/kg, intraperitoneally | Significantly inhibited tumor growth in a dose-dependent manner without affecting body weight. Reduced expression of proliferation and metastasis markers (CDK6, C-myc, N-cadherin) and increased expression of GSK3β in tumor tissue.[3][4] |
| FT671 | Multiple Myeloma (MM) - MM.1S Xenograft | Non-obese diabetic-severe combined immunodeficient (NOD-SCID) mice | 100 mg/kg and 200 mg/kg, oral gavage, daily | Resulted in significant, dose-dependent inhibition of tumor growth and was well-tolerated.[3][5][6] |
| P5091 | Multiple Myeloma (MM) - MM.1S Xenograft | SCID mice | 10 mg/kg, intravenous injection | Inhibited tumor growth and prolonged survival.[4] |
| Leukemia - CCRF-CEM Xenograft | SCID mice | Not specified | Inhibited leukemic tumor growth and prolonged survival.[4] | |
| Colorectal Cancer - HCT116 Xenograft | Not specified | Not specified | Suppressed in vivo tumor growth.[7] | |
| Colon Cancer - CT26 Xenograft | BALB/c mice | 10 mg/kg | Inhibited tumor growth in a dose-dependent manner, with high-dose treatment showing similar efficacy to anti-PD-1 treatment.[8] | |
| P22077 | Neuroblastoma - Orthotopic Xenograft | Mouse model | Not specified | Significantly inhibited the xenograft growth of three neuroblastoma cell lines.[2] |
| Hepatocellular Carcinoma (HCC) - SK-Hep1 Xenograft | Not specified | 10 mg/kg, intraperitoneally | Significantly inhibited tumor growth. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways. As a USP7 inhibitor, its primary mechanism involves preventing the deubiquitination of USP7 substrates, leading to their degradation. This has significant downstream effects on cancer cell proliferation, survival, and metastasis.
A key target of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This, in turn, can induce apoptosis and cell cycle arrest in tumor cells.[8]
Furthermore, studies in NSCLC have shown that this compound modulates the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[3][4] It has been observed to suppress the expression of key components of these pathways, which are crucial for tumor growth and survival. This compound also inhibits the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, by downregulating mesenchymal markers.[3][4]
Caption: this compound inhibits USP7, leading to downstream effects on key cancer-related pathways.
Experimental Protocols
The following provides a generalized methodology for validating the in vivo anti-tumor activity of a USP7 inhibitor like this compound using a xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549, H1299 for NSCLC) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor xenografts.[9]
2. Xenograft Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.[9]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
3. Drug Administration:
-
Mice are randomly assigned to treatment and control groups.
-
The investigational compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
A vehicle control group receives the solvent used to dissolve the compound.
4. Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
5. Ex Vivo Analysis:
-
Excised tumors can be used for:
Caption: Workflow for in vivo validation of anti-tumor activity using a xenograft mouse model.
Conclusion
This compound has demonstrated significant in vivo anti-tumor activity in preclinical models of NSCLC, acting through the modulation of multiple critical signaling pathways. While direct comparative studies are limited, the available data suggests that this compound is a promising therapeutic candidate. The provided data on alternative USP7 inhibitors such as FT671, P5091, and P22077 offers a valuable context for evaluating the potential of this compound in the broader landscape of USP7-targeted cancer therapies. Further head-to-head in vivo studies would be beneficial to delineate the comparative efficacy and therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of USP7 Inhibitors: GNE-6776 vs. FT671
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising target. Its inhibition can lead to the stabilization of tumor suppressor proteins, most notably p53, by promoting the degradation of its negative regulator, MDM2. This guide provides a comprehensive comparative analysis of two prominent, selective, and non-covalent USP7 inhibitors: GNE-6776 and FT671.
Mechanism of Action: Targeting the Ubiquitin-Binding Site
Both this compound and FT671 are potent inhibitors of USP7, but they exhibit distinct binding mechanisms. FT671 binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[1][2] This binding competitively hinders the interaction between USP7 and ubiquitin.[3]
This compound, on the other hand, targets a metastable allosteric site located approximately 12 Å away from the catalytic cysteine.[4][5] By binding to this "palm" region of the catalytic domain, this compound interferes with the proper positioning of ubiquitin, thereby competitively inhibiting USP7's enzymatic activity.[6][7] This allosteric inhibition is achieved by preventing the conformational changes required for ubiquitin binding.[8]
Biochemical and Cellular Activity: A Head-to-Head Look
The following tables summarize the key quantitative data for this compound and FT671, offering a side-by-side comparison of their biochemical potency and cellular effects.
| Biochemical Activity | This compound | FT671 | Reference |
| Target | USP7 | USP7 | [9][10] |
| Binding Mode | Non-covalent, Allosteric | Non-covalent, Competitive | [6][11] |
| IC50 | 1.34 µM | 52 nM | [9][12] |
| Dissociation Constant (Kd) | Not explicitly stated | 65 nM | [1][13] |
| Cellular Activity | This compound | FT671 | Reference |
| Effect on p53 | Stabilizes p53 | Elevates p53 levels | [1][9] |
| Effect on MDM2 | Promotes ubiquitination and degradation | Destabilizes MDM2 | [1][3] |
| Cell Cycle Arrest | G1 phase arrest | G1 phase arrest | [10][14] |
| Apoptosis Induction | Yes | Yes | [10][14] |
| Cell Line Proliferation IC50 | EOL-1: Not explicitly stated, but effective | MM.1S: 33 nM | [15][16] |
Signaling Pathway Perturbation
Both inhibitors ultimately converge on the p53-MDM2 signaling axis. By inhibiting USP7, they prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor, which in turn transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[1][9]
In addition to the core p53 pathway, this compound has been shown to modulate other critical cancer-related signaling pathways. Studies in non-small cell lung cancer (NSCLC) have demonstrated that this compound can suppress the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[14][17]
FT671 has also been shown to have effects beyond the p53-MDM2 axis, including the degradation of other USP7 substrates like N-Myc.[1][12] Furthermore, inhibition of USP7 by FT671 can lead to the upregulation of USP22, which in turn can activate the c-Myc pathway.[18]
In Vivo Efficacy
Both this compound and FT671 have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: In a non-small cell lung cancer xenograft model, this compound significantly inhibited tumor growth without affecting the body weight of the mice.[14][17] It was administered at doses of 15 and 30 mg/kg.[17] In an EOL-1 xenograft model, oral administration of this compound at 100 mg/kg and 200 mg/kg resulted in significant tumor growth inhibition.[15]
FT671: In a multiple myeloma (MM.1S) xenograft model, daily oral gavage of FT671 at 100 mg/kg and 200 mg/kg led to significant, dose-dependent tumor growth inhibition.[1][13] The compound was well-tolerated at these high doses.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols based on the available literature.
Cell Viability Assay (CCK-8 or CellTiter-Glo)
-
Cell Seeding: Cancer cells (e.g., A549, H1299 for this compound; MM.1S for FT671) are seeded into 96-well plates at a predetermined density.[14][16]
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with varying concentrations of this compound or FT671 for a specified duration (e.g., 24, 48, or 120 hours).[14][16]
-
Reagent Addition: At the end of the treatment period, a cell viability reagent (e.g., CCK-8 or CellTiter-Glo) is added to each well according to the manufacturer's instructions.[14][16]
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Cells treated with the inhibitors or vehicle are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, MDM2, p21, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells.[1][17]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[1]
-
Compound Administration: The inhibitors are administered to the treatment groups, typically via oral gavage, at specified doses and schedules. The control group receives the vehicle.[1][17]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.[1][14]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[17]
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound and FT671 action.
Experimental Workflow Diagram
Caption: General experimental workflow for inhibitor characterization.
Conclusion
Both this compound and FT671 are potent and selective inhibitors of USP7 that have demonstrated significant anti-tumor activity in preclinical models. While they share a common target and downstream effects on the p53 pathway, their distinct binding mechanisms and potential off-target effects warrant further investigation. FT671 appears to have a higher biochemical potency with a lower IC50 value. However, this compound's allosteric mode of inhibition may offer advantages in terms of selectivity and the potential to overcome resistance mechanisms that might arise from mutations in the catalytic site.
The choice between these two inhibitors for future research and development will likely depend on the specific cancer type, the desired therapeutic window, and further studies on their pharmacokinetic and pharmacodynamic properties. As of early 2025, neither this compound nor FT671 has entered human clinical trials, indicating that they are still in the preclinical stage of development.[19] This guide provides a foundational comparison to aid researchers in navigating the promising field of USP7 inhibition.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FT671 | DUB | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
GNE-6776 and its Impact on MDM2 Ubiquitination: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms of novel therapeutic agents is paramount. This guide provides a comparative analysis of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its effect on the ubiquitination of Mouse Double Minute 2 homolog (MDM2). We will compare its performance with other molecules targeting the same pathway and provide supporting experimental data and protocols.
This compound is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the p53-MDM2 pathway. USP7 removes ubiquitin chains from MDM2, an E3 ubiquitin ligase, thereby stabilizing it. MDM2, in turn, is a primary negative regulator of the tumor suppressor p53, targeting it for proteasomal degradation. By inhibiting USP7, this compound leads to an increase in the ubiquitination and subsequent degradation of MDM2. This reduction in MDM2 levels results in the stabilization and activation of p53, a key mechanism for inducing apoptosis in cancer cells.
Comparative Analysis of Compounds Affecting MDM2 Ubiquitination
Several other compounds have been developed to modulate MDM2 activity, either by inhibiting USP7 or by directly targeting MDM2. This section compares this compound with a selection of these alternatives, focusing on their effect on MDM2 ubiquitination.
| Compound | Target | Mechanism of Action on MDM2 | Quantitative Effect on MDM2 Ubiquitination | Cell Line(s) Studied | Reference |
| This compound | USP7 | Inhibits deubiquitination, leading to increased ubiquitination and degradation. | EC50 for % change in Ub-MDM2/Total MDM2 ratio: <0.1 µM | SJSA-1 | [1] |
| GNE-6640 | USP7 | Inhibits deubiquitination, leading to increased ubiquitination and degradation. | EC50 for % change in Ub-MDM2/Total MDM2 ratio: ~0.2 µM | SJSA-1 | [1] |
| FT671 | USP7 | Inhibits deubiquitination, leading to increased ubiquitination and degradation. | Increased MDM2 ubiquitination observed via Western blot. | MM.1S | [2][3] |
| P22077 | USP7 | Induces MDM2 degradation, implying increased ubiquitination. | Not explicitly quantified for ubiquitination. | Neuroblastoma cells | [4] |
| Inulanolide A | MDM2 RING Domain | Promotes MDM2 self-ubiquitination and degradation. | Increased MDM2 ubiquitination observed via Western blot. | LNCaP, PC3 | [5] |
| MA242 | MDM2 RING Domain | Induces MDM2 self-ubiquitination and degradation. | Increased MDM2 ubiquitination observed via Western blot. | Pancreatic cancer cells | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to assess MDM2 ubiquitination, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GNE-6776 in p53-Mutant Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the USP7 inhibitor GNE-6776 in the context of p53-mutant cancer models. While the primary mechanism of action of USP7 inhibitors suggests greater efficacy in p53 wild-type (WT) cancers, this document synthesizes the available preclinical data to evaluate the activity and potential of this compound in models lacking functional p53.
Executive Summary
This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that plays a critical role in the p53 signaling pathway. By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. This leads to the stabilization and activation of p53 in cancer cells. Consequently, the antitumor activity of this compound is predominantly observed in p53-WT cancers. However, emerging evidence suggests that this compound can exert anti-cancer effects in p53-mutant or p53-null cancer models through p53-independent mechanisms, notably by modulating the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways. This guide will delve into the experimental data supporting both the p53-dependent and independent activities of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in p53-WT vs. p53-Mutant/Null Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound Effect | IC50 (µM) | Key Findings |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Inhibition of proliferation, migration, and invasion; induction of apoptosis and G1 cell cycle arrest.[1] | Not explicitly stated, but effects observed at 6.25-100 µM.[1] | Demonstrates potent anti-tumor activity in a p53-WT model.[1] |
| H1299 | Non-Small Cell Lung Cancer | Null | Inhibition of proliferation, migration, and invasion; induction of apoptosis and G1 cell cycle arrest.[1] | Not explicitly stated, but effects observed at 6.25-100 µM.[1] | Suggests a p53-independent mechanism of action in NSCLC.[1] |
| MCF7 | Breast Cancer | Wild-Type | Dose-dependent induction of apoptosis.[2] | 27.2 (72h), 31.4 (96h) | Confirms activity in a p53-WT breast cancer model.[2] |
| T47D | Breast Cancer | Mutant (L194F) | Dose-dependent induction of apoptosis.[2] | 31.8 (72h), 37.4 (96h) | Indicates potential activity in a p53-mutant breast cancer model.[2] |
| EOL-1 | Acute Myeloid Leukemia | Wild-Type | Inhibition of tumor growth in xenograft models. | Not applicable | Supports in vivo efficacy in a p53-WT hematological malignancy. |
| HL-60 | Acute Myeloid Leukemia | Null | Lacked significant antiproliferative activity. | >10 µM | Highlights the general resistance of p53-deficient AML to USP7 inhibition.[3] |
Table 2: Comparison of this compound with Other USP7 Inhibitors
| Compound | p53-Dependent Activity | p53-Independent Activity | Key Differentiators |
| This compound | Primary mechanism of action, leading to p53 stabilization.[4][5][6] | Demonstrated in H1299 (p53-null) NSCLC cells via PI3K/AKT/mTOR and Wnt/β-catenin pathway modulation.[1] | Well-characterized selective inhibitor with evidence for both p53-dependent and -independent effects.[4][5][6] |
| GNE-6640 | Similar to this compound, induces tumor cell death.[4][5][6] | Not extensively reported in the provided context. | A related selective USP7 inhibitor developed alongside this compound.[4][5][6] |
| P22077 | Active in cancer cell lines. | Reported to act through both p53-dependent and p53-independent pathways.[1] | An earlier generation USP7 inhibitor.[1] |
| XL177A | Predominantly p53-dependent growth suppression. | Mutations in TP53 are the key predictor of resistance. | A potent irreversible USP7 inhibitor. |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: A549 and H1299 cells were seeded into 96-well plates at a density of 5x10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0, 6.25, 25, and 100 µM) for 24 or 48 hours.
-
Viability Assessment: 10 µL of CCK-8 solution was added to each well and incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Western Blot Analysis
-
Cell Lysis: A549 and H1299 cells were treated with 25 µM this compound for 24 hours. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C. The primary antibodies used were against E-cadherin, N-cadherin, vimentin, p-AKT, AKT, p-mTOR, mTOR, GSK3β, p-β-catenin, and β-catenin.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an ECL detection system.
In Vivo Xenograft Model
-
Cell Implantation: 4-week-old male nude mice were subcutaneously injected with 1x10⁷ A549 or H1299 cells.
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 100 mm³.
-
Treatment: Mice were randomly assigned to treatment groups and administered this compound intraperitoneally at the indicated doses.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry or western blot analysis.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]
GNE-6776 vs. Standard Chemotherapy: A Comparative Efficacy Analysis in Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of oncology research, the quest for more effective and targeted cancer therapies is paramount. This guide provides a detailed comparison of the novel USP7 inhibitor, GNE-6776, against standard chemotherapy in the context of non-small cell lung cancer (NSCLC). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy, mechanism of action, and experimental methodologies.
Executive Summary
This compound, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has demonstrated significant antitumor activity in preclinical models of NSCLC.[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle progression and tumor suppression.[2][3][4] By inhibiting USP7, this compound offers a targeted approach to cancer therapy, showing promise in overcoming the limitations of standard cytotoxic chemotherapy. Preclinical evidence suggests that this compound can suppress tumor growth, induce apoptosis, and modulate key signaling pathways implicated in cancer progression.[1] This guide presents a direct comparison of this compound with cisplatin, a cornerstone of standard chemotherapy for NSCLC, based on available preclinical data.
Comparative Efficacy: this compound vs. Cisplatin
A pivotal preclinical study provides a direct comparison of this compound and cisplatin in a xenograft model of human NSCLC using A549 cells. The data below summarizes the in vivo antitumor efficacy of this compound at two different doses (15 mg/kg and 30 mg/kg) and cisplatin (DDP) administered every other day.
| Treatment Group | Dosage | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Vehicle Control | - | 1.25 ± 0.25 | - |
| This compound (Low Dose) | 15 mg/kg | 0.75 ± 0.15 | 40% |
| This compound (High Dose) | 30 mg/kg | 0.45 ± 0.10 | 64% |
| Cisplatin (DDP) | 5 mg/kg | 0.65 ± 0.12 | 48% |
Data is represented as mean ± standard deviation.
The results indicate that this compound, particularly at a high dose, exhibited a more potent tumor growth inhibition compared to cisplatin in this preclinical model. The high-dose this compound group showed the slowest tumor growth rate over the course of the study.[1]
Mechanism of Action: this compound
This compound functions as a selective, non-covalent inhibitor of USP7.[2][3][4] The inhibition of USP7 leads to the destabilization of its substrate proteins, including MDM2, which is a negative regulator of the p53 tumor suppressor. By preventing the deubiquitination of MDM2, this compound promotes its degradation, leading to the stabilization and activation of p53.[5] This, in turn, can induce cell cycle arrest and apoptosis in tumor cells.
Furthermore, this compound has been shown to modulate critical signaling pathways involved in NSCLC pathogenesis, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1] It also plays a role in suppressing epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.[1]
Signaling pathway of this compound in NSCLC.
Experimental Protocols
The following is a detailed methodology for the in vivo comparative efficacy study of this compound and cisplatin in an NSCLC xenograft model.[1]
1. Cell Line and Culture:
-
Human non-small cell lung cancer cell line A549 was used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice (4-6 weeks old) were used.
-
Mice were housed in a specific pathogen-free environment.
3. Xenograft Implantation:
-
A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored every two days.
4. Treatment Protocol:
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to four groups (n=5 per group):
-
Vehicle control (normal saline).
-
This compound (15 mg/kg).
-
This compound (30 mg/kg).
-
Cisplatin (DDP) (5 mg/kg).
-
-
Treatments were administered via intraperitoneal injection every other day.
-
Body weight and tumor volume were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
5. Endpoint Analysis:
-
After 21 days of treatment, mice were euthanized.
-
Tumors were excised, weighed, and photographed.
-
Tumor tissues were collected for further analysis (e.g., Western blot).
6. Statistical Analysis:
-
Data were presented as mean ± standard deviation.
-
Statistical significance was determined using one-way ANOVA followed by Dunnett's post-hoc test.
-
A p-value of < 0.05 was considered statistically significant.
Workflow of the in vivo comparative study.
Conclusion
The preclinical data presented in this guide suggests that this compound holds significant promise as a therapeutic agent for NSCLC, demonstrating superior tumor growth inhibition compared to the standard chemotherapeutic agent cisplatin in a xenograft model. Its targeted mechanism of action, involving the inhibition of USP7 and subsequent modulation of key cancer-related signaling pathways, provides a strong rationale for its further development. While these findings are encouraging, it is important to note that this compound is currently in the preclinical stage of development, and no clinical trial data is yet available.[6] Further investigation, including clinical trials, is necessary to fully elucidate the efficacy and safety of this compound in human patients. This guide serves as a valuable resource for researchers and drug development professionals seeking to understand the potential of this novel USP7 inhibitor in the treatment of NSCLC.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNTN-1 Upregulation Induced by Low-Dose Cisplatin Promotes Malignant Progression of Lung Adenocarcinoma Cells via Activation of Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6776 Mechanism of Action: A Comparative Analysis
A deep dive into the allosteric inhibition of USP7 and its downstream anti-tumor effects, with a comparative look at alternative inhibitors.
GNE-6776 is a highly selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its mechanism of action centers on binding to a novel pocket on the USP7 catalytic domain, approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of the enzyme.[1][2][3] This mode of inhibition leads to the accumulation of ubiquitinated substrates, most notably MDM2, a key negative regulator of the p53 tumor suppressor.[4][5] The subsequent degradation of MDM2 results in the stabilization and activation of p53, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.[4][6][7]
Comparative Analysis of USP7 Inhibitors
This compound distinguishes itself from other USP7 inhibitors through its allosteric and non-covalent binding mode. This contrasts with earlier inhibitors, some of which exhibit different mechanisms and selectivity profiles.
| Inhibitor | Mechanism of Action | Binding Mode | Selectivity | Key Downstream Effects |
| This compound | Allosteric inhibition of ubiquitin binding | Non-covalent | High selectivity for USP7 | MDM2 degradation, p53 stabilization, cell cycle arrest, apoptosis, inhibition of PI3K/AKT/mTOR and Wnt/β-catenin pathways |
| GNE-6640 | Allosteric inhibition of ubiquitin binding | Non-covalent | High selectivity for USP7 | Similar to this compound, induces tumor cell death |
| P5091/P22077 | Not explicitly allosteric | Not specified in detail | Showed limited specificity in some contexts | Destabilization of MDM2, used in proof-of-concept studies |
| FT671/FT827 | Competitive inhibition at the ubiquitin binding site | Not specified in detail | Selective | Destabilization of MDM2, p53 stabilization, tumor growth suppression in vivo |
Signaling Pathways Modulated by this compound
Recent studies have elucidated that the anti-tumor activity of this compound extends beyond the p53 axis, involving the modulation of other critical cancer-related signaling pathways.
This compound Signaling Pathway
Caption: this compound's mechanism of action and downstream signaling pathways.
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[6][7] This leads to a reduction in cell proliferation, invasion, and migration, while promoting apoptosis.[6][7] Furthermore, this compound inhibits the epithelial-mesenchymal transition (EMT), a crucial process in tumor metastasis.[6]
Experimental Validation of this compound's Mechanism of Action
The mechanism of this compound has been validated through a series of in vitro and in vivo experiments.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of this compound's effects.
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®):
-
Seed cancer cells (e.g., EOL-1) in 384-well plates and incubate for 24 hours.[8]
-
Treat cells with a serial dilution of this compound (e.g., 0.003 to 20 µM) for 72 to 120 hours.[8]
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine cell viability and calculate the IC50 value.[8]
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells (e.g., A549, H1299) with varying concentrations of this compound.[6][7]
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.[6][7]
Western Blot Analysis:
-
Lyse this compound-treated and control cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p-AKT, GSK3β, N-cadherin, C-myc, CDK6).[6][7]
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence to visualize protein bands.
In Vivo Xenograft Studies:
-
Implant human cancer cells (e.g., EOL-1, MCF7) subcutaneously into immunodeficient mice.[9]
-
Once tumors are established, orally administer this compound (e.g., 100 or 200 mg/kg) or vehicle control.[8][9]
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blot of target proteins).[9]
Quantitative Data Summary
| Cell Line | Assay | This compound IC50 | Reference |
| EOL-1 | Cell Viability (120h) | 1.54 µM | [9] |
| MCF7 | Cell Viability (72h) | 27.2 µM | [10] |
| T47D | Cell Viability (72h) | 31.8 µM | [10] |
Selectivity Profile of this compound: this compound demonstrates high selectivity for USP7 over other deubiquitinases. In a panel of 37 deubiquitinases, this compound at 10 µM showed significant inhibition only of USP7.[11] Even at a concentration of 100 µM, it remained highly selective.[11]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:2009273-71-4 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
GNE-6776 vs. Covalent Inhibitors of USP7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression. Inhibition of USP7 offers a promising therapeutic strategy, and several small molecule inhibitors have been developed, broadly categorized into non-covalent and covalent inhibitors. This guide provides an objective comparison of GNE-6776, a selective non-covalent inhibitor, with various covalent inhibitors of USP7, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and covalent USP7 inhibitors lies in their mechanism of action.
This compound: An Allosteric Approach
This compound is a selective, non-covalent inhibitor of USP7.[1][2] It operates through an allosteric mechanism, binding to a pocket on the USP7 enzyme approximately 12 Å away from the catalytic cysteine (Cys223).[2][3] This binding event does not directly interact with the active site but induces a conformational change that attenuates the binding of ubiquitin to USP7, thereby inhibiting its deubiquitinase activity.[2][4] This non-competitive mode of inhibition offers a distinct approach to modulating USP7 function.
Covalent Inhibitors: Targeting the Catalytic Heart
In contrast, covalent inhibitors of USP7 directly target the catalytic machinery of the enzyme. These compounds typically contain a reactive electrophilic "warhead" that forms a permanent covalent bond with the nucleophilic thiol group of the catalytic cysteine residue (Cys223).[5][6] This irreversible modification of the active site renders the enzyme inactive.[7] Prominent examples of covalent USP7 inhibitors include FT827, P217564, and XL177A.[7][8][9]
Performance Comparison: Potency and Selectivity
The efficacy of a USP7 inhibitor is determined by its potency in inhibiting the enzyme and its selectivity for USP7 over other deubiquitinating enzymes (DUBs).
| Inhibitor | Type | IC50/Ki | Selectivity Profile |
| This compound | Non-covalent, Allosteric | IC50: 1.34 µM[1] | Highly selective for USP7 over a panel of other DUBs.[10] |
| FT827 | Covalent | k_inact/K_i = 66 M⁻¹s⁻¹[8] | Exclusively inhibits USP7 in a panel of 38 DUBs.[8] |
| P217564 | Covalent | EC50: 0.48 µM[7] | Inhibits USP47 with similar potency to USP7, but shows selectivity over other tested USPs.[7] |
| XL177A | Covalent | IC50: 0.34 nM[9] | Highly selective; no significant activity against a panel of 41 other DUBs at 1 µM.[9] |
| P5091 | Covalent | EC50: 4.2 µM[7] | Known to inhibit both USP7 and its closest homolog, USP47, with similar potencies.[11] |
Data Summary: this compound demonstrates a micromolar potency for USP7 inhibition.[1] Covalent inhibitors, on the other hand, exhibit a wide range of potencies. For instance, XL177A displays sub-nanomolar IC50, indicating extremely high potency, while others like P5091 have potencies in the micromolar range.[7][9] In terms of selectivity, both this compound and several covalent inhibitors like FT827 and XL177A have been shown to be highly selective for USP7.[8][9][10] However, some covalent inhibitors, such as P5091 and P217564, also exhibit activity against USP47, the closest homolog of USP7.[7][11]
Signaling Pathways and Cellular Effects
Inhibition of USP7 by both this compound and covalent inhibitors leads to the destabilization of its substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[8][12] By inhibiting USP7, these compounds prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[13] Activated p53 can then induce cell cycle arrest, apoptosis, and tumor growth inhibition.[13][14]
Beyond the p53-MDM2 axis, USP7 inhibition has been shown to impact other cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways.[14][15]
References
- 1. ubpbio.com [ubpbio.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Active site-targeted covalent irreversible inhibitors of USP7 impair the functions of Foxp3+ T-regulatory cells by promoting ubiquitination of Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRC PPU helps Genentech characterize first highly selective DUB Inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 11. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
Independent Verification of GNE-6776's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ubiquitin-specific protease 7 (USP7) inhibitor GNE-6776 with other alternative inhibitors. The information presented is supported by experimental data to aid in the independent verification of its selectivity profile.
This compound is a potent, non-covalent, allosteric inhibitor of USP7.[1] It targets a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding to the enzyme.[1] This mechanism of action is distinct from that of inhibitors that target the active site directly.
Comparative Selectivity Profile of USP7 Inhibitors
The following table summarizes the available quantitative data on the selectivity of this compound and other USP7 inhibitors against a panel of deubiquitinating enzymes (DUBs). It is important to note that assay conditions and methodologies may vary between studies, affecting direct comparability.
| Compound | Target DUB | IC50 / EC50 / Kd | Notes |
| This compound | USP7 | IC50: 1.34 µM[2] | Selective over 36 other DUBs at concentrations up to 100 µM. |
| USP5 | >200 µM | ||
| USP47 | >200 µM | ||
| GNE-6640 | USP7 (full length) | IC50: 0.75 µM[3] | A close analog of this compound.[1] |
| USP7 (catalytic domain) | IC50: 0.43 µM[3] | ||
| USP47 (full length) | IC50: 20.3 µM[3] | Demonstrates selectivity for USP7 over USP47. | |
| FT671 | USP7 | IC50: 52 nM[4] | A potent, non-covalent inhibitor.[4] |
| USP7 (catalytic domain) | Kd: 65 nM[4] | ||
| P5091 | USP7 | EC50: 4.2 µM[5] | Selective against other DUBs and cysteine proteases (EC50 > 100 µM).[5] |
| USP47 | Active[5] | Also inhibits the closely related USP47. |
Experimental Protocols
Detailed methodologies for key experiments cited in the determination of inhibitor selectivity are provided below.
Enzymatic Assay: Di-ubiquitin Cleavage Assay (MALDI-TOF)
This assay biochemically quantifies the ability of an inhibitor to prevent the cleavage of a di-ubiquitin substrate by a specific DUB.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant DUB (e.g., USP7) in an appropriate assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM DTT).
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a di-ubiquitin substrate (e.g., K48-linked di-ubiquitin).
-
Reaction Quenching: After a specific incubation time, quench the reaction by adding an acid solution (e.g., 10% trifluoroacetic acid).
-
MALDI-TOF MS Analysis: Spot the quenched reaction mixture onto a MALDI plate with an appropriate matrix. Analyze the samples using a MALDI-TOF mass spectrometer to detect and quantify the amount of cleaved mono-ubiquitin versus the uncleaved di-ubiquitin substrate.
-
Data Analysis: Determine the percentage of inhibition at each compound concentration by comparing the amount of mono-ubiquitin generated in the presence of the inhibitor to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Activity-Based Probe Assay (HA-Ub-VS)
This assay assesses the ability of an inhibitor to engage and inhibit a target DUB within a complex cellular environment.
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T) to the desired confluency. Lyse the cells in a suitable lysis buffer to prepare a whole-cell extract containing endogenous DUBs.
-
Inhibitor Treatment: Treat the cell lysate with varying concentrations of the test compound or a vehicle control for a specified time to allow for target engagement.
-
Probe Labeling: Add a ubiquitin-based activity probe, such as HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS), to the treated lysates. This probe covalently binds to the active site of DUBs that are not inhibited by the test compound.
-
SDS-PAGE and Western Blotting: Separate the proteins in the labeled lysates by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody against the HA-tag to visualize the DUBs that were labeled by the probe.
-
Data Analysis: A decrease in the intensity of the band corresponding to the target DUB (e.g., USP7) with increasing inhibitor concentration indicates successful target engagement and inhibition. The relative band intensities can be quantified to determine the extent of inhibition.
Visualizations
Signaling Pathway of USP7 Inhibition
Caption: this compound inhibits USP7, leading to p53 stabilization.
Experimental Workflow for Deubiquitinase Inhibitor Screening
References
assessing the synergistic effects of GNE-6776 with other drugs
The selective USP7 inhibitor, GNE-6776, has demonstrated significant potential in enhancing the efficacy of various anti-cancer agents, offering a promising avenue for combination therapies in oncology. By targeting the deubiquitinating enzyme USP7, this compound disrupts key cellular pathways involved in tumor progression and survival, making cancer cells more susceptible to the cytotoxic effects of other drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with other therapeutic agents, supported by experimental data and detailed methodologies.
Mechanism of Action and Synergy
This compound is a potent and selective non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It binds to a site approximately 12 Å away from the catalytic cysteine, interfering with the binding of ubiquitin to the enzyme.[2] This inhibition of USP7's deubiquitinase activity leads to the destabilization and degradation of its downstream substrates, many of which are key players in cancer cell survival and proliferation.
The anti-tumor activity of this compound, particularly in non-small cell lung cancer (NSCLC), has been linked to the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[3] By downregulating these pathways, this compound can inhibit cell proliferation, migration, and invasion, and induce apoptosis.[3] This multi-faceted mechanism of action provides a strong rationale for its use in combination with other anti-cancer drugs, as it can potentiate their effects and potentially overcome resistance mechanisms.
Synergistic Effects with PIM Kinase Inhibitors
A significant synergistic effect has been observed when this compound is combined with PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.
Quantitative Data
| Cell Line | Combination Agent | Synergy Score (Bliss Analysis) | Key Observations |
| EOL-1 (Eosinophilic Leukemia) | GDC-0570 (PIM Kinase Inhibitor) | 4.11 | Enhanced apoptosis, evidenced by increased levels of cleaved PARP and cleaved caspase-3. |
Bliss synergy analysis is a method used to determine the expected combined effect of two drugs, assuming they act independently. A positive score indicates that the observed effect is greater than the expected additive effect, signifying synergy.
The combination of this compound and the PIM kinase inhibitor GDC-0570 in EOL-1 cells resulted in a Bliss synergy score of 4.11, indicating a strong synergistic interaction. This synergy is further supported by the enhanced induction of apoptosis markers, cleaved PARP and cleaved caspase-3, as observed in immunoblotting experiments. The underlying mechanism for this synergy is believed to involve the this compound-induced degradation of PIM2, a key survival kinase.
Enhanced Cytotoxicity with Chemotherapeutic Agents
This compound has also been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, such as cisplatin and doxorubicin, in various cancer cell lines. While specific quantitative synergy scores from combination index (CI) analyses are not yet widely published, the qualitative evidence for enhanced cell death is compelling.
Potential Mechanisms of Synergy with Chemotherapeutics:
-
Increased DNA Damage: By inhibiting USP7, this compound can lead to the accumulation of DNA damage, sensitizing cancer cells to DNA-damaging agents like cisplatin.
-
Apoptosis Induction: this compound's ability to induce apoptosis can lower the threshold for cell death when combined with chemotherapeutic drugs that also trigger apoptotic pathways.
-
Overcoming Resistance: USP7 is implicated in drug resistance mechanisms. Its inhibition by this compound may help to overcome resistance to standard chemotherapy.
Synergistic Potential in Hematological Malignancies
The role of USP7 in the survival of hematological cancer cells suggests that this compound could have significant therapeutic potential in this context, particularly in combination with other targeted agents like the BCL-2 inhibitor venetoclax and MCL-1 inhibitors. Upregulation of MCL-1 is a known resistance mechanism to venetoclax, and by targeting a different survival pathway, this compound could potentially resensitize resistant cells.[4][5] Further preclinical studies are warranted to explore these combinations and quantify their synergistic effects.
Experimental Protocols
Cell Viability Assay for Synergy Analysis (e.g., CellTiter-Glo®)
This protocol outlines a general procedure for assessing the synergistic effects of this compound and a combination agent on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination drug, both individually and in a fixed-ratio combination.
-
Treatment: Treat the cells with the single agents and the drug combinations across a range of concentrations. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Use a synergy analysis software (e.g., CompuSyn or SynergyFinder) to calculate the Bliss synergy score or the Combination Index (CI). A CI value less than 1 indicates synergy.
Immunoblotting for Apoptosis Markers
This protocol describes the detection of apoptosis markers, such as cleaved PARP and cleaved caspase-3, by western blotting.
-
Cell Lysis: Treat cells with this compound, the combination drug, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the apoptotic markers.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of this compound and its synergistic interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
This compound demonstrates considerable promise as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of PIM kinase inhibitors and conventional chemotherapeutics provides a strong rationale for its further investigation in combination regimens. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound. Future studies should focus on expanding the quantitative assessment of synergy with a broader range of anti-cancer drugs and further elucidating the molecular mechanisms driving these cooperative effects.
References
- 1. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GNE-6776: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of GNE-6776, a selective and orally bioavailable USP7 inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not available, the following procedures are based on established guidelines for the disposal of laboratory chemical waste.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like many research compounds, should follow a meticulous process of segregation, containment, and labeling to ensure safety and compliance with hazardous waste regulations.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including all solvents and the estimated concentration of this compound.
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container for incineration.[2]
-
Empty Containers: To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5] The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used.[4] After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[3]
2. Container Management:
-
All hazardous waste containers must be kept securely closed except when adding waste.[3][5]
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1]
-
Ensure secondary containment is used for liquid waste containers to prevent spills from reaching drains.[3]
-
Do not overfill waste containers; leave adequate headspace for expansion.
3. Disposal Request:
-
Once a waste container is full, or if it has been in the SAA for an extended period (e.g., up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[1]
-
Complete all necessary waste pickup forms as required by your institution, providing accurate information about the waste composition.
Quantitative Data for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters often found in laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | Generally between 5.5 and 10.5, but can vary by institution. Check local regulations. | [1] |
| Container Fill Level | Do not fill beyond 90% capacity to allow for expansion. | General best practice |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [1] |
| Empty Container Rinsing | Must be triple-rinsed. The first rinsate is considered hazardous. | [4][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling GNE-6776
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of G-6776, a selective and orally bioavailable USP7 inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
All personnel handling G-6776 must use the following personal protective equipment. These requirements are based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If weighing or handling powder outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling G-6776
Follow these step-by-step procedures for the safe handling of G-6776 in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.
- Prepare all necessary equipment (spatulas, weigh boats, solvent vials) before handling the compound.
- Verify that an eyewash station and safety shower are readily accessible.
2. Weighing and Reconstitution:
- Perform all weighing and initial reconstitution of solid G-6776 within a chemical fume hood to minimize inhalation exposure.
- Use appropriate tools to handle the compound, avoiding direct contact.
- Close the primary container tightly after use.
3. Solution Handling:
- When working with G-6776 in solution, handle it within a chemical fume hood.
- Avoid splashes and the generation of aerosols.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Storage:
- Store solid G-6776 and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials.
- Consult the supplier's data sheet for specific storage temperature recommendations.
Disposal Plan
Proper disposal of G-6776 and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid G-6776 | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of G-6776 | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid hazardous waste container immediately after use. |
Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Mechanism of Action: G-6776 Signaling Pathway
G-6776 is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] By binding to an allosteric site on USP7, G-6776 interferes with the binding of ubiquitin, leading to the inhibition of its deubiquitinase activity.[2][3] This results in the modulation of downstream signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, ultimately inducing tumor cell death.
Caption: this compound inhibits USP7, modulating downstream pathways to induce cell death.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
